4-Bromo-2,5-dimethoxybenzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,5-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-7-4-6(10)8(14-2)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIJFUCQBPDEIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620586 | |
| Record name | 4-Bromo-2,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35458-39-0 | |
| Record name | 4-Bromo-2,5-dimethoxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035458390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-2,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMO-2,5-DIMETHOXYBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWE4KUO6WF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2,5-dimethoxybenzoic acid (CAS: 35458-39-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2,5-dimethoxybenzoic acid, a key chemical intermediate with potential applications in pharmaceutical research and organic synthesis. This document details its physicochemical properties, synthesis, analytical characterization, and potential biological significance.
Core Data Summary
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 35458-39-0 | N/A |
| Molecular Formula | C₉H₉BrO₄ | [1] |
| Molecular Weight | 261.07 g/mol | [1] |
| Melting Point | Not available | |
| Boiling Point | 358.78 °C at 760 mmHg | [2] |
| Density | 1.571 g/cm³ | [2] |
| Aqueous Solubility | Limited | [2] |
| Organic Solvent Solubility | Soluble in methanol, slightly soluble in chloroform | [2] |
| pKa | 3.74 ± 0.10 (predicted) | [2] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source(s) |
| ¹H NMR | Spectra available, specific shifts vary by solvent. | [3] |
| ¹³C NMR | Spectra available, specific shifts vary by solvent. | [3] |
| Infrared (IR) | Spectra available. | [3] |
| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ at m/z 259.96785. | [2] |
Synthesis Protocol
The synthesis of this compound is typically achieved through a two-step process involving the bromination of 2,5-dimethoxybenzaldehyde followed by the oxidation of the resulting aldehyde to a carboxylic acid.
Experimental Protocol: Synthesis of this compound
Step 1: Bromination of 2,5-dimethoxybenzaldehyde to 4-Bromo-2,5-dimethoxybenzaldehyde [4]
-
Reaction Setup: In a fume hood, dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Addition of Bromine: Prepare a solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL). Slowly add the bromine solution dropwise to the cooled aldehyde solution with continuous stirring.
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.
-
Quenching and Precipitation: After 1 hour, pour the reaction mixture into ice water (30 mL) to quench the reaction and precipitate the product.
-
Filtration and Washing: Collect the white precipitate by vacuum filtration and wash with cold water.
-
Workup: Redissolve the precipitate in a mixture of water (30 mL) and dichloromethane (30 mL) for liquid-liquid extraction. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 25 mL).
-
Drying and Concentration: Combine all organic phases, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a 20% ethyl acetate/hexane eluent to yield 4-bromo-2,5-dimethoxybenzaldehyde as a light yellow solid.
Step 2: Oxidation of 4-Bromo-2,5-dimethoxybenzaldehyde to this compound
This is a general procedure, and specific conditions may need optimization.
-
Reaction Setup: Dissolve the 4-Bromo-2,5-dimethoxybenzaldehyde obtained from Step 1 in a suitable solvent such as a mixture of tert-butanol and water.
-
Oxidation: Add a suitable oxidizing agent. A common and effective method is the use of potassium permanganate (KMnO₄) or Oxone (potassium peroxymonosulfate). If using KMnO₄, add it portion-wise to the stirred solution at room temperature or with gentle heating.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench any excess oxidizing agent (e.g., with sodium bisulfite for KMnO₄). Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Synthesis workflow for this compound.
Analytical Characterization
A combination of spectroscopic techniques is essential for the definitive identification and characterization of this compound.
Experimental Workflow: Analytical Characterization
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
IR: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for ATR-FTIR, place a small amount of the solid directly on the ATR crystal.
-
MS: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL for analysis by techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For electron ionization (EI), a direct insertion probe may be used.
-
-
Data Acquisition:
-
NMR: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
IR: Record the infrared spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
MS: Obtain the mass spectrum using a mass spectrometer with an appropriate ionization source and mass analyzer.
-
-
Data Analysis:
-
NMR: Analyze the chemical shifts, coupling constants, and integration of the proton signals, and the chemical shifts of the carbon signals to confirm the molecular structure.
-
IR: Identify characteristic absorption bands for the functional groups present, such as the O-H and C=O stretches of the carboxylic acid, the C-O stretches of the methoxy groups, and the aromatic C-H and C=C bonds.
-
MS: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to further confirm the structure. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.
-
Caption: Workflow for the analytical characterization of the compound.
Potential Biological Significance
While direct biological studies on this compound are limited, its structural characteristics and its role as a metabolite of a known psychoactive compound suggest potential areas for investigation.
This compound is a known metabolite of 2C-B (4-bromo-2,5-dimethoxyphenethylamine), a psychedelic drug that is a potent partial agonist of the serotonin 5-HT₂A receptor. This metabolic link suggests that this compound may interact with the serotonergic system, although its specific activity at serotonin receptors is not yet characterized.
Furthermore, studies on other brominated phenolic compounds have demonstrated potential antioxidant and anticancer activities. The presence of the bromine atom and the methoxy groups on the aromatic ring of this compound could confer similar biological properties.
Hypothetical Signaling Pathway
Based on its relationship to 2C-B, a hypothetical signaling pathway involving the serotonergic system is proposed below for further research. It is crucial to note that this pathway is speculative and requires experimental validation.
Caption: Hypothetical serotonergic signaling pathway for research.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,5-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-2,5-dimethoxybenzoic acid, a key intermediate in organic synthesis. The information presented herein is intended to support research and development activities by providing essential data and methodologies in a clear and accessible format.
Core Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO₄ | [1] |
| Molecular Weight | 261.07 g/mol | [2] |
| Melting Point | 170 °C | |
| Boiling Point | 358.78 °C at 760 mmHg | [1] |
| Density | 1.571 g/cm³ | [1] |
| pKa | 3.74 ± 0.10 (Predicted) | |
| LogP | 2.16 | [1][2] |
| Solubility | Good solubility in methanol, slight solubility in chloroform, and limited aqueous solubility. | |
| Appearance | Off-white to light yellow powder | [3] |
| CAS Number | 35458-39-0 | [1] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on established laboratory techniques and can be adapted for this compound.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle
Procedure:
-
A small sample of this compound is finely ground using a mortar and pestle.
-
The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound (2-3 mm in height) is packed into the sealed end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[4]
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[4]
Boiling Point Determination (Capillary Method)
This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or aluminum block)
-
Rubber band or wire to attach the capillary tube to the thermometer
Procedure:
-
A small amount of molten this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is heated in a heating bath.
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed.
-
The heat source is then removed, and the liquid is allowed to cool.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[5][6]
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[7][8]
Apparatus:
-
pH meter with a combination glass electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Volumetric flasks and pipettes
Procedure:
-
A precisely weighed sample of this compound is dissolved in a suitable solvent (e.g., a mixture of water and methanol to ensure solubility).
-
The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.
-
The initial pH of the solution is recorded.
-
The standardized NaOH solution is added in small, precise increments from the burette.
-
After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
-
This process is continued until the pH has risen significantly, well past the equivalence point.
-
A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis).
-
The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.[9]
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[4][10] The shake-flask method is the traditional and most reliable method for its determination.[8][11]
Apparatus:
-
Separatory funnel or screw-cap vials
-
Mechanical shaker or vortex mixer
-
Centrifuge (optional)
-
UV-Vis spectrophotometer or HPLC
-
n-Octanol and pH 7.4 buffer solution
Procedure:
-
n-Octanol and the pH 7.4 buffer are pre-saturated with each other by mixing and allowing them to separate.
-
A known concentration of this compound is dissolved in the n-octanol phase.
-
An equal volume of the pre-saturated buffer is added to the separatory funnel.
-
The mixture is vigorously shaken for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.[12]
-
The mixture is then allowed to stand until the two phases have completely separated. Centrifugation can be used to aid separation.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.[4]
Visualizations
The following diagrams illustrate key experimental workflows.
References
- 1. cdn.juniata.edu [cdn.juniata.edu]
- 2. byjus.com [byjus.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. Video: Boiling Points - Concept [jove.com]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.williams.edu [web.williams.edu]
- 10. web.mit.edu [web.mit.edu]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. youtube.com [youtube.com]
An In-Depth Technical Guide to 4-Bromo-2,5-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2,5-dimethoxybenzoic acid, a significant chemical intermediate. The document details its chemical and physical properties, outlines a common synthesis protocol, and discusses analytical methodologies for its characterization.
Core Chemical and Physical Properties
This compound is an aromatic carboxylic acid characterized by a bromine atom and two methoxy groups attached to a benzoic acid core.[1] These functional groups make it a versatile intermediate in organic synthesis.[1]
A summary of its key quantitative data is presented in the table below for ease of reference.
| Property | Value |
| Molecular Formula | C₉H₉BrO₄[1][2][3][4] |
| Molecular Weight | 261.07 g/mol [1][2] |
| IUPAC Name | This compound[1][2] |
| CAS Number | 35458-39-0[1][2][3] |
| Density | 1.571 g/cm³[1] |
| Boiling Point | 358.78 °C at 760 mmHg[1] |
| Flash Point | 170.784 °C[1] |
Synthesis Protocol: A Representative Experimental Workflow
This compound can be synthesized through various routes. A common method involves the bromination of 2,5-dimethoxybenzaldehyde followed by oxidation of the resulting aldehyde to a carboxylic acid. This two-step process is a reliable method for obtaining the target compound.
Experimental Protocol: Synthesis via Bromination and Oxidation
Step 1: Bromination of 2,5-dimethoxybenzaldehyde [5]
-
Dissolution: Dissolve 2,5-dimethoxybenzaldehyde in a minimal amount of glacial acetic acid (GAA).
-
Bromine Addition: To this solution, add a chilled solution of bromine in GAA in a single portion.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Precipitation: Pour the reaction mixture into ice water, which should result in the immediate formation of crystals.
-
Isolation and Purification: Filter the crystals and recrystallize them from a suitable solvent, such as acetonitrile, to yield pure 4-bromo-2,5-dimethoxybenzaldehyde.
Step 2: Oxidation of 4-bromo-2,5-dimethoxybenzaldehyde to this compound
-
Reaction Setup: In a reaction vessel, create an aqueous solution of potassium permanganate. The presence of a phase transfer catalyst like tetrabutyl ammonium bromide can be beneficial.[6]
-
Oxidation: Add the 4-bromo-2,5-dimethoxybenzaldehyde from the previous step to the potassium permanganate solution.
-
Heating: Heat the reaction mixture with stirring for several hours to ensure the completion of the oxidation.[6]
-
Work-up: After the reaction is complete, the mixture is worked up to remove manganese dioxide and other byproducts. This typically involves filtration and acidification to precipitate the carboxylic acid.
-
Isolation: The precipitated this compound is then collected by filtration and can be further purified by recrystallization.
Caption: Synthesis workflow for this compound.
Analytical Methodologies for Structural Confirmation
The definitive identification of this compound relies on a combination of spectroscopic techniques. Each method provides unique structural information, and their collective interpretation allows for unambiguous confirmation.
Experimental Protocol: Analytical Characterization
1. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent.
-
Methodology: Utilize electrospray ionization (ESI) mass spectrometry. In positive ion mode, expect to observe the protonated molecular ion [M+H]⁺ and sodium adduct [M+Na]⁺. In negative ion mode, the deprotonated molecular ion [M-H]⁻ should be present.[1] The molecular ion peak for the neutral molecule is expected at m/z 259.96785.[1]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the precise arrangement of atoms.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Methodology:
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the two methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons are characteristic of the 2,4,5-substitution pattern on the benzene ring.
-
¹³C NMR: The carbon-13 NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule, further confirming the structure.
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present.
-
Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) attachment or prepared as a KBr pellet.
-
Methodology: The FTIR spectrum is expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as C-O stretching from the methoxy groups and aromatic C-H and C=C bonds.
Metabolic Relevance
It is noteworthy that this compound is a known metabolite of the psychoactive compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B).[7][8] Studies have shown that it is formed through oxidative deamination in the liver.[7][8] This metabolic pathway is crucial for understanding the pharmacokinetics and toxicology of 2C-B.
Conclusion
This compound is a well-characterized compound with established physical and chemical properties. Its synthesis is achievable through standard organic chemistry techniques, and its structure can be unequivocally confirmed using a suite of analytical methods. Its role as a chemical intermediate and a metabolite underscores its importance in various scientific disciplines, including synthetic chemistry and pharmacology.
References
- 1. Buy this compound | 35458-39-0 [smolecule.com]
- 2. This compound | C9H9BrO4 | CID 21947722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aobchem.com [aobchem.com]
- 4. echemi.com [echemi.com]
- 5. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
- 6. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 7. 2C-B - Wikipedia [en.wikipedia.org]
- 8. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 4-Bromo-2,5-dimethoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2,5-dimethoxybenzoic acid in organic solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, purification, formulation development, and analytical method development. This document consolidates available qualitative solubility information and presents a detailed, generalized experimental protocol for the quantitative determination of solubility, addressing the current gap in publicly available data.
Physicochemical Properties
This compound is a substituted benzoic acid derivative with the following key properties:
| Property | Value |
| Molecular Formula | C₉H₉BrO₄ |
| Molecular Weight | 261.07 g/mol |
| CAS Number | 35458-39-0 |
| Appearance | White to off-white crystalline solid |
| Predicted pKa | 3.74 ± 0.10[1] |
The presence of a carboxylic acid group, two methoxy groups, and a bromine atom on the benzene ring dictates its solubility behavior. The carboxylic acid moiety can participate in hydrogen bonding, while the aromatic ring and the bromine atom contribute to its lipophilicity. The methoxy groups add to the molecule's polarity.
Qualitative Solubility Profile
Publicly available data on the quantitative solubility of this compound in various organic solvents is limited. However, qualitative assessments indicate a clear trend based on solvent polarity.
Key Observations:
-
Aqueous Solubility: The compound exhibits limited solubility in water.[1] This is expected due to the hydrophobic nature of the brominated aromatic ring, which outweighs the hydrophilic contribution of the carboxylic acid and methoxy groups.
-
Polar Organic Solvents: this compound demonstrates good solubility in polar organic solvents.[1] It is reported to be soluble in methanol .[1] This solubility is attributed to favorable hydrogen bonding interactions between the carboxylic acid group of the solute and the hydroxyl group of the alcohol.
-
Moderately Polar Organic Solvents: The compound shows slight solubility in chloroform .[1]
Based on these observations and the principle of "like dissolves like," a qualitative solubility profile in other common organic solvents can be inferred:
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Polar Protic | Ethanol, Isopropanol | Soluble | Similar to methanol, capable of hydrogen bonding with the carboxylic acid group. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | Likely Soluble | Capable of dipole-dipole interactions and, in the case of DMSO, strong hydrogen bond acceptance. |
| Non-polar | Hexane, Toluene | Likely Sparingly Soluble to Insoluble | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed, generalized experimental protocol for determining the equilibrium solubility of this compound in an organic solvent. This method is widely applicable and can be adapted for various solvent systems and temperature conditions.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
HPLC column suitable for the analysis of aromatic carboxylic acids (e.g., C18)
Experimental Workflow
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a tared vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Record the exact mass of the compound added.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sampling and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microcrystals. This step is critical to avoid overestimation of the solubility.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted supernatant by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100mL.
-
Logical Pathway for Solvent Selection and Solubility Screening
For researchers and drug development professionals, a systematic approach to solubility screening is essential. The following diagram illustrates a logical pathway for selecting solvents and conducting a tiered solubility assessment.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,5-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of 4-Bromo-2,5-dimethoxybenzoic acid, complete with detailed experimental protocols for their determination. Additionally, it visualizes the metabolic pathway associated with this compound, offering valuable insights for its application in scientific research and drug development.
Physicochemical Data Summary
The key physical properties of this compound (CAS No: 35458-39-0) are summarized in the table below for quick reference.
| Property | Value | Unit | Notes |
| Melting Point | 170 | °C | [1] |
| Boiling Point | 358.78 | °C | at 760 mmHg[1] |
| Molecular Formula | C₉H₉BrO₄ | ||
| Molecular Weight | 261.07 | g/mol |
Experimental Protocols
Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following are detailed methodologies for these measurements.
Melting Point Determination: Capillary Method
The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[2]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle (optional, for powdering the sample)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and, if necessary, finely powdered.[3]
-
Loading the Capillary Tube: Introduce a small amount of the powdered sample into the open end of a capillary tube. A sample height of 2-3 mm is ideal.[3][4] The tube should be tapped gently to pack the sample at the bottom.[3]
-
Apparatus Setup:
-
Mel-Temp Apparatus: Place the capillary tube in the sample holder of the apparatus.[4]
-
Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing, ensuring the sample is aligned with the thermometer bulb. Insert the thermometer into the Thiele tube containing mineral oil.
-
-
Heating and Observation:
-
Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to determine an approximate melting range.
-
For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point.[3] Then, reduce the heating rate to 1-2°C per minute.[3]
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point of the sample.
Boiling Point Determination: Micro Boiling Point Method (Thiele Tube)
This method is suitable for determining the boiling point of small quantities of a liquid.
Apparatus:
-
Thiele tube filled with mineral oil
-
Small test tube (e.g., a Durham tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Rubber band or wire for attachment
-
Heat source (e.g., Bunsen burner)
Procedure:
-
Sample Preparation: Place a few milliliters of the liquid sample into the small test tube.
-
Capillary Inversion: Place the capillary tube into the test tube with its open end downwards.[5]
-
Assembly: Attach the test tube to the thermometer with a rubber band so that the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in the Thiele tube, ensuring the sample is below the oil level. Heat the side arm of the Thiele tube gently and evenly.[5]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.
-
Data Recording: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[6]
Metabolic Pathway of a Related Compound
While specific signaling pathways for this compound are not extensively documented, it is a known metabolite of the psychoactive compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B). The metabolic conversion of 2C-B to this compound involves oxidative deamination.[7][8] This process is a crucial aspect of its pharmacology and toxicology.
Metabolic conversion of 2C-B to this compound.
Synthesis Workflow
This compound can be synthesized from 4-Bromo-2,5-dimethoxybenzaldehyde. This workflow highlights a key synthetic route for obtaining the target compound.
Synthesis of this compound.
References
- 1. cdn.juniata.edu [cdn.juniata.edu]
- 2. westlab.com [westlab.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2C-B - Wikipedia [en.wikipedia.org]
synthesis of 4-Bromo-2,5-dimethoxybenzoic acid from 2,5-dimethoxybenzoic acid
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of a robust two-step synthetic route to produce 4-Bromo-2,5-dimethoxybenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences with the bromination of 2,5-dimethoxybenzaldehyde to yield 4-bromo-2,5-dimethoxybenzaldehyde, which is subsequently oxidized to the target carboxylic acid. This document furnishes detailed experimental protocols, quantitative data summaries, and a visual representation of the synthetic workflow, intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. Its structural features, including the bromine atom and the dimethoxy substitution pattern on the benzene ring, allow for diverse chemical modifications and the exploration of structure-activity relationships. The synthetic pathway detailed herein represents a reliable and reproducible method for obtaining this compound, starting from the readily available 2,5-dimethoxybenzaldehyde.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Bromination of 2,5-dimethoxybenzaldehyde. This electrophilic aromatic substitution reaction introduces a bromine atom at the 4-position of the benzene ring of 2,5-dimethoxybenzaldehyde.
-
Step 2: Oxidation of 4-bromo-2,5-dimethoxybenzaldehyde. The aldehyde functional group of the intermediate is then oxidized to a carboxylic acid to yield the final product.
The overall synthetic scheme is presented below:
Crystal Structure of 4-Bromo-2,5-dimethoxybenzoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide serves to provide a comprehensive overview of the crystal structure of 4-Bromo-2,5-dimethoxybenzoic acid. However, a definitive, publicly available crystal structure determination for this specific compound could not be located in the comprehensive Cambridge Crystallographic Data Centre (CCDC) database or in a thorough review of relevant scientific literature.
The CCDC is the world's repository for small-molecule organic and metal-organic crystal structures, and the absence of an entry for this compound suggests that its single-crystal X-ray diffraction data has not been deposited or published in a peer-reviewed journal. While information on the synthesis, spectroscopy (NMR, MS), and general properties of this compound is available, the precise three-dimensional arrangement of its atoms in the solid state, including unit cell parameters, bond lengths, and bond angles, remains undetermined or undisclosed.
In the absence of experimental data, this guide will outline the theoretical experimental workflow that would be employed for the determination of the crystal structure of this compound. This provides a foundational understanding of the crystallographic process for researchers interested in pursuing this determination.
Experimental Protocols: A Theoretical Workflow
The determination of the crystal structure of this compound would follow a standardized set of experimental procedures, as detailed below.
Synthesis and Crystallization
The initial step involves the synthesis of high-purity this compound. Following synthesis and purification, the crucial step of growing single crystals suitable for X-ray diffraction is undertaken. This is often the most challenging aspect of crystal structure determination. Common crystallization techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration can lead to the formation of well-ordered crystals.
-
Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.
Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, a single-crystal X-ray diffractometer is used to collect diffraction data. The process involves:
-
Crystal Mounting: A carefully selected single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. A detector records the position and intensity of these diffracted beams. Data is typically collected over a wide range of crystal orientations to ensure a complete dataset.
Structure Solution and Refinement
The collected diffraction data is then used to determine the arrangement of atoms within the crystal.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.
-
Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group, which describes the symmetry elements present in the crystal structure.
-
Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the accuracy of the atomic positions, bond lengths, and bond angles. This iterative process minimizes the difference between the observed and calculated diffraction patterns.
Data Presentation: Hypothetical Data Tables
If the crystal structure of this compound were determined, the quantitative data would be summarized in tables similar to the ones shown below. These tables are presented as a template for what researchers would expect to see in a crystallographic report.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value (Hypothetical) |
| Empirical formula | C₉H₉BrO₄ |
| Formula weight | 261.07 |
| Temperature (K) | 293(2) |
| Wavelength (Å) | 0.71073 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| Absorption coefficient (mm⁻¹) | Value |
| F(000) | Value |
| Crystal size (mm³) | Value |
| Theta range for data collection (°) | Value to Value |
| Index ranges | h, k, l ranges |
| Reflections collected | Value |
| Independent reflections | Value [R(int) = Value] |
| Completeness to theta = Value° | Value % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | Values |
| Goodness-of-fit on F² | Value |
| Final R indices [I>2sigma(I)] | R1 = Value, wR2 = Value |
| R indices (all data) | R1 = Value, wR2 = Value |
| Largest diff. peak and hole (e.Å⁻³) | Value and Value |
Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound
| Bond/Angle | Length (Å) / Angle (°) (Hypothetical) |
| Br(1)-C(4) | Value |
| C(1)-C(2) | Value |
| C(2)-O(1) | Value |
| C(5)-O(2) | Value |
| C(1)-C(7) | Value |
| C(7)-O(3) | Value |
| C(7)-O(4) | Value |
| C(6)-C(1)-C(2) | Value |
| O(1)-C(2)-C(3) | Value |
| Br(1)-C(4)-C(3) | Value |
| O(2)-C(5)-C(6) | Value |
| O(3)-C(7)-O(4) | Value |
| O(3)-C(7)-C(1) | Value |
Visualization of Experimental Workflow
The logical flow of the experimental process for determining the crystal structure can be visualized as follows:
An In-depth Technical Guide to the Reactivity and Stability of 4-Bromo-2,5-dimethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 4-Bromo-2,5-dimethoxybenzoic acid. It is a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and research chemicals. This document details its physical and chemical properties, synthesis, and key reactions such as esterification, reduction, and nucleophilic substitution. Furthermore, it explores the stability of the molecule under various conditions, drawing upon general principles of forced degradation studies due to the limited availability of specific data for this compound. Detailed experimental protocols, data tables for easy comparison, and logical diagrams are provided to assist researchers and professionals in the effective handling and application of this compound.
Introduction
This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a bromine atom and two methoxy groups on the benzene ring, imparts a unique combination of reactivity and potential for further functionalization. This makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. A thorough understanding of its reactivity and stability is paramount for its efficient utilization and for ensuring the quality and safety of its downstream products.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 35458-39-0 | [1] |
| Molecular Formula | C₉H₉BrO₄ | [1] |
| Molecular Weight | 261.07 g/mol | [1] |
| Appearance | Off-white to light yellow powder/crystals | [2] |
| Melting Point | 164-165 °C | |
| Boiling Point | 358.78 °C at 760 mmHg (Predicted) | |
| Density | 1.571 g/cm³ (Predicted) | |
| pKa | 3.74 ± 0.10 (Predicted) |
Synthesis of this compound
The most common and high-yielding synthesis of this compound involves the oxidation of 4-Bromo-2,5-dimethoxybenzaldehyde.
Figure 1: Synthesis pathway for this compound.
Synthesis Yields
The following table summarizes the reported yields for the key steps in the synthesis of this compound.
| Reaction Step | Reactants | Reagents | Product | Yield | Reference |
| Bromination | 2,5-Dimethoxybenzaldehyde | Bromine, Acetic Acid | 4-Bromo-2,5-dimethoxybenzaldehyde | ~60% | [3] |
| Oxidation | 4-Bromo-2,5-dimethoxybenzaldehyde | Sodium hypochlorite, disodium hydrogenphosphate, hydrogen peroxide in water/acetonitrile | This compound | 95% | [4] |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde from 2,5-Dimethoxybenzaldehyde [3]
-
Dissolve 2,5-dimethoxybenzaldehyde in a minimal amount of glacial acetic acid.
-
Add a solution of chilled bromine in glacial acetic acid in one portion.
-
Stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice water, which results in the formation of brown/red crystals.
-
Filter the crystals and recrystallize them twice from acetonitrile to yield 4-bromo-2,5-dimethoxybenzaldehyde.
Protocol 2: Synthesis of this compound from 4-Bromo-2,5-dimethoxybenzaldehyde [4]
-
Combine 4-Bromo-2,5-dimethoxybenzaldehyde with sodium hypochlorite, disodium hydrogenphosphate, and dihydrogen peroxide.
-
Use a solvent system of water and acetonitrile.
-
Maintain the reaction temperature at 20 °C.
-
Conduct the reaction under an inert atmosphere.
-
Isolate the product to obtain this compound.
Reactivity of this compound
This compound undergoes reactions typical of aromatic carboxylic acids and aryl bromides. The electron-donating methoxy groups and the electron-withdrawing bromine atom and carboxylic acid group influence the reactivity of the aromatic ring and the functional groups.
Figure 2: General experimental workflow for reactions involving this compound.
Esterification
The carboxylic acid group can be readily esterified under acidic conditions (Fischer esterification) or using coupling agents.
Protocol 3: General Fischer Esterification (Adapted from a protocol for a similar substituted benzoic acid)
-
Dissolve this compound in an excess of the desired alcohol (e.g., methanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.
-
Purify the ester by recrystallization or column chromatography.
Reduction of the Carboxylic Acid
The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Protocol 4: General Reduction with LiAlH₄
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in an anhydrous ether (e.g., THF).
-
Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting precipitate and wash with ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate to yield the alcohol.
Nucleophilic Aromatic Substitution
The bromine atom on the aromatic ring can be displaced by nucleophiles, although this typically requires activated substrates or specific reaction conditions. Studies on the analogous 4-Bromo-2,5-dimethoxybenzaldehyde have shown that the bromo group can be substituted by thiols in the presence of a base like potassium carbonate in DMF, with excellent yields. This suggests that similar reactivity may be possible for the benzoic acid derivative, although the electron-withdrawing nature of the carboxylic acid might influence the reaction.
Stability of this compound
Specific stability data for this compound is not extensively documented in the public domain. However, based on its structure and the behavior of similar compounds, its stability profile can be inferred. Forced degradation studies are essential to definitively determine its stability.
Figure 3: Potential degradation pathways of this compound under various stress conditions.
General Principles of Forced Degradation Studies
Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods. The following table outlines a general protocol for such studies based on ICH guidelines.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heat as required | Demethylation of methoxy groups |
| Base Hydrolysis | 0.1 M - 1 M NaOH, heat as required | Hydrolysis of methoxy groups, potential for debromination |
| Oxidation | 3-30% H₂O₂, ambient temperature or heat | Oxidation of the aromatic ring, formation of phenolic or quinone-like structures |
| Thermal Degradation | Dry heat (e.g., 60-80 °C) | Decarboxylation |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic cleavage of the C-Br bond |
Inferred Stability Profile
-
Under acidic conditions: The methoxy groups may be susceptible to hydrolysis to form the corresponding phenols, particularly under harsh conditions (strong acid and high temperature).
-
Under basic conditions: The molecule is expected to be relatively stable, though extreme conditions could potentially lead to debromination or other reactions.
-
Under oxidative conditions: The electron-rich aromatic ring is susceptible to oxidation, which could lead to the formation of various degradation products.
-
Thermal stability: Benzoic acids are generally thermally stable, but decarboxylation can occur at high temperatures.
-
Photostability: The presence of a bromine atom suggests potential for photolytic degradation through cleavage of the carbon-bromine bond upon exposure to UV light.
Conclusion
This compound is a versatile synthetic intermediate with well-defined synthetic routes. Its reactivity is governed by the interplay of its functional groups, allowing for a range of chemical transformations. While specific quantitative data on its reactivity and stability are limited in publicly available literature, this guide provides a solid foundation for its handling and use in a research and development setting. The provided protocols and the discussion on potential stability issues will aid scientists in designing experiments and developing robust processes involving this compound. Further focused studies, particularly forced degradation analyses, are recommended to fully elucidate its stability profile.
References
The Discovery and History of 4-Bromo-2,5-dimethoxybenzoic Acid: An In-depth Technical Guide
An overview for researchers, scientists, and drug development professionals on the synthesis, properties, and biological relevance of a key chemical intermediate.
Introduction
4-Bromo-2,5-dimethoxybenzoic acid is a substituted benzoic acid derivative that has garnered significant interest in the scientific community, primarily as a crucial intermediate in the synthesis of psychoactive phenethylamines and as a metabolite in pharmacological studies. Its history is intertwined with the development of psychedelic research, most notably the work of Alexander Shulgin. This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of this compound, along with its known biological context.
Historical Context and Discovery
The history of this compound is closely linked to the synthesis of its corresponding aldehyde and the subsequent exploration of its chemical derivatives. An early report by Rubenstein in 1925 on the bromination of 2,5-dimethoxybenzaldehyde was later corrected in 1972 by Bartnik et al.[1]. The latter study conclusively identified the product of this reaction as 4-bromo-2,5-dimethoxybenzaldehyde, not the 6-bromo isomer as initially proposed. This corrected structural assignment was a pivotal moment in the accurate chemical understanding of this compound and its derivatives.
The oxidation of 4-bromo-2,5-dimethoxybenzaldehyde provides a direct route to this compound. The compound gained further significance through the work of Alexander Shulgin, a pioneer in the field of psychedelic chemistry.[1] While not the first to synthesize the acid, his work on the 2C series of psychedelic phenethylamines, particularly 2C-B (4-bromo-2,5-dimethoxyphenethylamine), highlighted the importance of its precursors, including this compound. 2C-B was first synthesized by Shulgin in 1974.[2]
Chemical and Physical Properties
This compound is a crystalline solid with the chemical formula C₉H₉BrO₄ and a molecular weight of 261.07 g/mol .[3][4] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₄ | [3][4] |
| Molecular Weight | 261.07 g/mol | [3] |
| Melting Point | 164-165 °C | [1] |
| CAS Number | 35458-39-0 | [4] |
| IUPAC Name | This compound | [4] |
| Appearance | Off-white crystalline solid | [5] |
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been reported, primarily involving the oxidation of 4-bromo-2,5-dimethoxybenzaldehyde. The aldehyde itself is typically prepared via the bromination of 2,5-dimethoxybenzaldehyde.
Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde
One common method for the synthesis of the precursor aldehyde involves the direct bromination of 2,5-dimethoxybenzaldehyde.
Experimental Protocol:
-
2,5-dimethoxybenzaldehyde is dissolved in a minimal amount of glacial acetic acid.
-
A solution of bromine in glacial acetic acid is added to the mixture.
-
The reaction is stirred at room temperature for several hours.
-
The reaction mixture is then poured into ice water, leading to the precipitation of the product.
-
The crude product is collected by filtration and can be recrystallized from a suitable solvent like acetonitrile to yield 4-bromo-2,5-dimethoxybenzaldehyde.[6]
Oxidation to this compound
The synthesized aldehyde can then be oxidized to the corresponding carboxylic acid.
Experimental Protocol:
-
4-bromo-2,5-dimethoxybenzaldehyde is suspended in a suitable solvent.
-
An oxidizing agent, such as potassium permanganate, is added to the suspension.
-
The reaction is heated and stirred for several hours.
-
After the reaction is complete, the mixture is worked up to isolate the carboxylic acid. This typically involves removal of the manganese dioxide byproduct and acidification to precipitate the product.
-
The crude this compound can be purified by recrystallization.
Spectroscopic Data
The structural characterization of this compound is confirmed through various spectroscopic techniques.
| Technique | Key Data |
| ¹H NMR (CDCl₃) | δ (ppm): 10.5 (s, 1H, COOH), 7.32 (s, 1H, Ar-H), 7.24 (s, 1H, Ar-H), 3.88 (s, 6H, 2x OCH₃)[1] |
| Mass Spectrometry | Exact Mass: 259.96842 Da[3][4] |
Biological Significance and Metabolic Pathways
This compound has been identified as a metabolite of the psychoactive compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B).[2][7] The metabolism of 2C-B in the liver involves phase I reactions, primarily oxidative deamination mediated by monoamine oxidase (MAO) enzymes.[2][7] This process leads to the formation of several metabolites, including this compound (BDMBA).[2][7]
The metabolic pathway illustrates the biotransformation of 2C-B into its various metabolites.
Metabolic pathway of 2C-B leading to BDMBA.
This metabolic conversion is significant as it demonstrates an in vivo route to the formation of this compound and is a key aspect of the pharmacology and toxicology of 2C-B.
Conclusion
This compound, while historically a subject of some chemical confusion, has emerged as a compound of significant interest due to its role as a synthetic precursor and a key metabolite of the widely studied psychoactive compound 2C-B. A clear understanding of its history, synthesis, and properties is essential for researchers in the fields of medicinal chemistry, pharmacology, and forensic science. Further research into the biological activities of this acid and its derivatives may reveal novel pharmacological properties beyond its current known roles.
References
- 1. psasir.upm.edu.my [psasir.upm.edu.my]
- 2. 2C-B - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C9H9BrO4 | CID 21947722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 6. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
- 7. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Bromo-2,5-dimethoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Bromo-2,5-dimethoxybenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. This information is intended to serve as a reference for the identification and characterization of this compound.
Predicted Spectral Data
The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~11-13 | Singlet | 1H | -COOH |
| ~7.4 | Singlet | 1H | Ar-H |
| ~7.2 | Singlet | 1H | Ar-H |
| ~3.9 | Singlet | 3H | -OCH₃ |
| ~3.8 | Singlet | 3H | -OCH₃ |
Note: The exact chemical shifts of the aromatic protons can vary depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~168 | -COOH |
| ~155 | Ar-C-OCH₃ |
| ~152 | Ar-C-OCH₃ |
| ~120 | Ar-C-H |
| ~118 | Ar-C-H |
| ~115 | Ar-C-Br |
| ~112 | Ar-C-COOH |
| ~56.5 | -OCH₃ |
| ~56.0 | -OCH₃ |
Table 3: Predicted Significant IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 2500-3300 (broad) | O-H | Stretching (in carboxylic acid dimer) |
| ~1700 | C=O | Stretching |
| ~1600, ~1470 | C=C | Aromatic ring stretching |
| ~1250, ~1050 | C-O | Stretching (aryl ethers and carboxylic acid) |
| ~800-900 | C-H | Aromatic out-of-plane bending |
| ~600-700 | C-Br | Stretching |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 260/262 | Molecular ion peak [M]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) |
| 245/247 | [M - CH₃]⁺ |
| 217/219 | [M - COOH]⁺ |
| 181 | [M - Br]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented above. Instrument parameters and sample preparation may require optimization for specific equipment and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 15 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: Approximately 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
IR Spectrum Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Mode: Transmittance or Absorbance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, acetonitrile).
-
The concentration should be in the range of 1-10 µg/mL.
-
-
Mass Spectrum Acquisition (Electron Ionization - EI):
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Source Temperature: 200-250 °C.
-
Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Methodological & Application
Synthesis of 4-Bromo-2,5-dimethoxybenzoic Acid: An Experimental Protocol for Researchers
Abstract
This application note provides a comprehensive experimental protocol for the synthesis of 4-Bromo-2,5-dimethoxybenzoic acid, a valuable building block in the development of novel pharmaceutical compounds and other advanced materials. The described methodology is a robust two-step process commencing with the bromination of 2,5-dimethoxybenzaldehyde to yield 4-bromo-2,5-dimethoxybenzaldehyde, followed by a mild oxidation to the desired carboxylic acid. This protocol is tailored for researchers, scientists, and drug development professionals, offering detailed procedural steps, data presentation, and a visual workflow to ensure reproducible and efficient synthesis.
Introduction
This compound and its derivatives are key intermediates in the synthesis of a variety of biologically active molecules. The presence of the bromo- and dimethoxy- functionalities on the benzene ring allows for diverse subsequent chemical modifications, making it a versatile scaffold in medicinal chemistry. The protocol outlined herein describes a reliable and accessible synthetic route, prioritizing mild reaction conditions and straightforward purification techniques.
Reaction Scheme
The synthesis proceeds in two sequential steps:
-
Bromination: Electrophilic aromatic substitution on 2,5-dimethoxybenzaldehyde to introduce a bromine atom at the 4-position.
-
Oxidation: Conversion of the aldehyde functional group of the intermediate to a carboxylic acid.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde
This procedure is adapted from established methods of electrophilic bromination of activated aromatic rings.[1]
Materials:
-
2,5-dimethoxybenzaldehyde
-
Glacial Acetic Acid
-
Bromine
-
Dichloromethane
-
Deionized Water
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate
Equipment:
-
Round-bottom flask
-
Stirring plate and magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2,5-dimethoxybenzaldehyde (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate container, prepare a solution of bromine (1.1 eq) in glacial acetic acid.
-
Slowly add the bromine solution to the stirred solution of 2,5-dimethoxybenzaldehyde at 0 °C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.
-
Quench the reaction by pouring the mixture into deionized water, which will cause a precipitate to form.
-
Collect the crude product by vacuum filtration.
-
Transfer the solid to a separatory funnel and dissolve it in dichloromethane and deionized water for liquid-liquid extraction.
-
Separate the organic layer, and extract the aqueous layer two more times with dichloromethane.
-
Combine the organic extracts and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-2,5-dimethoxybenzaldehyde.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.[1]
Step 2: Synthesis of this compound
This protocol utilizes the Pinnick oxidation, a mild and selective method for the oxidation of aldehydes to carboxylic acids, which is well-suited for substrates with electron-rich aromatic rings.[2]
Materials:
-
4-bromo-2,5-dimethoxybenzaldehyde
-
tert-Butanol
-
2-Methyl-2-butene
-
Sodium chlorite (NaClO2)
-
Monosodium phosphate (NaH2PO4)
-
Deionized Water
-
Ethyl acetate
-
Saturated sodium sulfite (Na2SO3) solution
Equipment:
-
Round-bottom flask
-
Stirring plate and magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude or purified 4-bromo-2,5-dimethoxybenzaldehyde (1.0 eq) in tert-butanol in a round-bottom flask.
-
Add deionized water to the mixture.
-
Cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add 2-methyl-2-butene (as a scavenger), followed by monosodium phosphate and then sodium chlorite.
-
Stir the reaction mixture vigorously at 0 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Yield (%) | Melting Point (°C) |
| 4-Bromo-2,5-dimethoxybenzaldehyde | C₉H₉BrO₃ | 245.07 | White to light yellow solid | 56-87[1] | Not specified |
| This compound | C₉H₉BrO₄ | 261.07[3] | Off-white to light yellow powder | Typically high | Not specified (Isomer 2-Bromo-4,5-dimethoxybenzoic acid: 188-190 °C[4]; Isomer 4-Bromo-2-methoxybenzoic acid: 155-159 °C[5][6]) |
Experimental Workflow
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Bromine is highly corrosive and toxic; handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
This detailed protocol provides a clear and reproducible method for the synthesis of this compound, facilitating its accessibility for further research and development in various scientific fields.
References
- 1. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 3. This compound | C9H9BrO4 | CID 21947722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-溴-4,5-二甲氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-BROMO-2-METHOXYBENZOIC ACID CAS#: 72135-36-5 [m.chemicalbook.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-2,5-dimethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3][4] This palladium-catalyzed reaction between an organohalide and an organoboron compound is extensively used in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][5][6] Biaryl moieties, which are readily synthesized via this method, are privileged structures in many drug candidates.[4][7][8]
4-Bromo-2,5-dimethoxybenzoic acid is a valuable building block for the synthesis of highly functionalized biaryl compounds. However, its electronic and steric properties present specific challenges. The two electron-donating methoxy groups decrease the reactivity of the aryl bromide towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[9] Additionally, the ortho-methoxy group introduces steric hindrance, which can impede the approach of the palladium catalyst.[9] The presence of the carboxylic acid functionality also requires careful consideration of the reaction conditions, particularly the choice of base, to avoid unwanted side reactions.
These application notes provide a comprehensive guide to performing the Suzuki-Miyaura coupling using this compound, including detailed protocols, a summary of reaction conditions, and troubleshooting advice.
Reaction Principle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[3][10]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.[3][10] The base is crucial for activating the organoboron species.[1]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[3][10]
Data Presentation: Reaction Conditions
The selection of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling, especially with challenging substrates. The following table summarizes conditions that have been effective for structurally similar, electron-rich aryl bromides and can serve as a starting point for the optimization of reactions with this compound.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 95 | [7] |
| 2 | 4-Bromophenol | Pd(PPh₃)₄ (1) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 | [7] |
| 3 | (4-Bromo-2,5-dimethoxyphenyl)boronic acid* | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 80-100 | 4-16 | N/A | [9] |
| 4 | 4-bromoanisole | Pd(PPh₃)₄ (3) | - | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 12 | 92 | [1] |
| 5 | 4-bromoanisole | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 88 | [1] |
| 6 | 4-bromoanisole** | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 | [1] |
*Note: This entry uses the corresponding boronic acid, but the catalyst system is relevant for electron-rich and sterically hindered substrates. **Note: Coupled with (4-Bromo-2,5-dimethoxyphenyl)boronic acid.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Protocol 1 is recommended as a starting point for achieving high yields.
Materials and Equipment:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
SPhos (if using Pd(OAc)₂)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents), finely ground
-
Anhydrous 1,4-dioxane and degassed water
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Protocol 1: High-Yield Conditions with Pd(OAc)₂/SPhos
This protocol utilizes a modern catalyst system known for its high activity with challenging substrates.[7][9]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and SPhos (0.04 equiv).[9]
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) at least three times to ensure an oxygen-free environment.[7][9]
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling an inert gas through the solvents for 20-30 minutes. Add the degassed solvent mixture to the reaction flask via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.[9][11]
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.[7][9]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-18 hours.[7][9]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[1][9] If the product contains a carboxylic acid, an acidic workup (e.g., with 1M HCl) may be necessary to protonate the carboxylate and extract it into the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[1][9]
Protocol 2: Standard Conditions with Pd(PPh₃)₄
This protocol uses a more traditional catalyst and is a cost-effective option.[1]
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).[1]
-
Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[1]
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.[1]
-
Reaction: Stir the reaction mixture and heat to 90 °C under an inert atmosphere for 12 hours.[1]
-
Monitoring, Workup, and Purification: Follow steps 5-7 from Protocol 1.
Troubleshooting and Optimization
Low yields with this substrate are often due to its electron-rich nature and steric hindrance.[9] Common issues and potential solutions include:
-
Low Conversion: If starting material remains, consider increasing the temperature, switching to a more active catalyst system (e.g., from Pd(PPh₃)₄ to a Pd(OAc)₂/buchwald-ligand system like SPhos), or using a stronger base like K₃PO₄.[9][12]
-
Protodeboronation: This side reaction, where the boronic acid's C-B bond is cleaved and replaced by hydrogen, can be a significant issue, especially with electron-rich boronic acids under basic conditions.[9][12] To minimize this, use the minimum effective amount of base, avoid unnecessarily high temperatures or prolonged reaction times, and ensure the cross-coupling reaction proceeds efficiently.[12]
-
Catalyst Decomposition: The palladium catalyst can decompose into inactive palladium black.[9] Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can oxidize and deactivate the catalyst.[12]
Visualization of Workflow and Logic
// Nodes A [label="1. Reagent Setup\n(Ar-Br, Ar-B(OH)₂, Base, Catalyst, Ligand)"]; B [label="2. Degas Flask\n(Evacuate & backfill with inert gas)"]; C [label="3. Add Degassed Solvent"]; D [label="4. Heat and Stir\n(e.g., 90-100°C)"]; E [label="5. Monitor Reaction\n(TLC or LC-MS)"]; F [label="Reaction Complete?"]; G [label="6. Workup\n(Cool, dilute, wash)"]; H [label="7. Purification\n(Column Chromatography)"]; I [label="8. Characterization\n(NMR, MS)"]; J [label="Troubleshoot\n(Adjust conditions)"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G [label="Yes"]; F -> J [label="No"]; J -> D [label="Optimize"]; G -> H; H -> I; } .dot
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a viable method for the synthesis of complex biaryl compounds. While the substrate's electronic and steric properties pose challenges, high yields can be achieved through careful selection of a robust catalyst system, appropriate base, and optimized reaction conditions. The protocols and data provided herein offer a solid foundation for researchers to successfully employ this versatile building block in drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Electrochemical synthesis of biaryls by reductive extrusion from N,N’-diarylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation of Radiopharmaceuticals Using 4-Bromo-2,5-dimethoxybenzoic Acid as a Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Bromo-2,5-dimethoxybenzoic acid serves as a valuable precursor for the synthesis of various neurologically active compounds. This document outlines the application of this starting material in the preparation of a radiolabeled tracer for Positron Emission Tomography (PET) imaging, specifically targeting the serotonin 5-HT2A receptor. The following protocols detail a potential synthetic route to a key precursor and its subsequent radiolabeling to yield a PET radiopharmaceutical analogous to known imaging agents like [¹¹C]Cimbi-36.
The serotonin 5-HT2A receptor is a critical target in neuroscience research, implicated in various physiological and pathological processes, including mood disorders, psychosis, and the action of psychedelic drugs.[1][2][3] PET imaging provides a non-invasive method to study the distribution and density of these receptors in the living brain.[2][4][5] The development of potent and selective 5-HT2A receptor agonist PET tracers is crucial for understanding the receptor's function in its high-affinity state.[1]
This protocol describes the conversion of this compound to 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine, a core scaffold for potent 5-HT2A receptor ligands.[6][7] This amine can then be N-benzylated to yield a precursor suitable for radiolabeling. The final step involves the incorporation of a positron-emitting radionuclide, such as Carbon-11, to produce the PET tracer.
Experimental Protocols
Part 1: Synthesis of the Precursor - N-(2-hydroxybenzyl)-2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine
This multi-step synthesis transforms this compound into a suitable precursor for radiolabeling.
Step 1.1: Reduction of this compound to (4-Bromo-2,5-dimethoxyphenyl)methanol
-
Reagents: this compound, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), 1M Hydrochloric acid (HCl), Sodium sulfate (Na₂SO₄).
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of LiAlH₄ (1.5 eq) in anhydrous THF to the cooled suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting precipitate and wash with THF.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (4-Bromo-2,5-dimethoxyphenyl)methanol.
-
Step 1.2: Chlorination of (4-Bromo-2,5-dimethoxyphenyl)methanol
-
Reagents: (4-Bromo-2,5-dimethoxyphenyl)methanol, Thionyl chloride (SOCl₂), Dichloromethane (DCM), Saturated sodium bicarbonate solution.
-
Procedure:
-
Dissolve (4-Bromo-2,5-dimethoxyphenyl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain 1-(bromomethyl)-4-bromo-2,5-dimethoxybenzene.
-
Step 1.3: Synthesis of (4-Bromo-2,5-dimethoxyphenyl)acetonitrile
-
Reagents: 1-(bromomethyl)-4-bromo-2,5-dimethoxybenzene, Sodium cyanide (NaCN), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve 1-(bromomethyl)-4-bromo-2,5-dimethoxybenzene (1.0 eq) in DMSO.
-
Add sodium cyanide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield (4-Bromo-2,5-dimethoxyphenyl)acetonitrile.
-
Step 1.4: Reduction of Acetonitrile to 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine
-
Reagents: (4-Bromo-2,5-dimethoxyphenyl)acetonitrile, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether.
-
Procedure:
-
Add a solution of (4-Bromo-2,5-dimethoxyphenyl)acetonitrile (1.0 eq) in anhydrous diethyl ether to a suspension of LiAlH₄ (2.0 eq) in anhydrous diethyl ether at 0 °C.
-
Reflux the reaction mixture for 3-4 hours.
-
Cool the reaction to 0 °C and quench by the careful addition of water and 15% NaOH.
-
Filter the solid and extract the filtrate with diethyl ether.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to give 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine.
-
Step 1.5: N-Alkylation with 2-Hydroxybenzaldehyde and Subsequent Reduction
-
Reagents: 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine, 2-Hydroxybenzaldehyde, Sodium triacetoxyborohydride (STAB), Dichloroethane (DCE).
-
Procedure:
-
Dissolve 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine (1.0 eq) and 2-hydroxybenzaldehyde (1.1 eq) in DCE.
-
Add STAB (1.5 eq) to the mixture.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic phase over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the final precursor, N-(2-hydroxybenzyl)-2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine.
-
Part 2: Radiosynthesis of [¹¹C]-Labeled PET Tracer
This protocol describes the radiolabeling of the synthesized precursor with Carbon-11. The reaction targets the hydroxyl group on the N-benzyl moiety for O-methylation.
-
Precursor: N-(2-hydroxybenzyl)-2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine
-
Radionuclide: [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)
-
Reagents: Precursor, [¹¹C]CH₃I or [¹¹C]CH₃OTf, Sodium hydride (NaH) or other suitable base, Anhydrous dimethylformamide (DMF).
-
Procedure:
-
Produce [¹¹C]CO₂ via a cyclotron and convert it to [¹¹C]CH₃I or [¹¹C]CH₃OTf using standard radiochemistry procedures.
-
Dissolve the precursor (approx. 1 mg) in anhydrous DMF (300 µL) in a reaction vessel.
-
Add a suspension of NaH in DMF.
-
Bubble the gaseous [¹¹C]CH₃I or add the [¹¹C]CH₃OTf solution into the reaction vessel at room temperature.
-
Heat the reaction mixture at 80-100 °C for 5 minutes.
-
Quench the reaction with water.
-
Purify the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Collect the fraction corresponding to the desired radiolabeled product.
-
Formulate the final product in a physiologically compatible solution (e.g., saline with ethanol) for injection after sterile filtration.
-
Data Presentation
The following table summarizes expected performance characteristics for the synthesis of a [¹¹C]-labeled 5-HT2A agonist PET tracer based on literature values for analogous compounds like [¹¹C]Cimbi-36.[8]
| Parameter | Value |
| Precursor Synthesis | |
| Overall Yield | 15-25% |
| Purity (by HPLC) | >98% |
| Radiosynthesis | |
| Radiochemical Yield (decay-corrected) | 30-50% |
| Radiochemical Purity | >99% |
| Molar Activity | > 37 GBq/µmol (1000 Ci/mmol) at end of synthesis |
| Synthesis Time | ~30-40 minutes from end of bombardment |
Visualizations
Signaling Pathway
Caption: 5-HT2A receptor agonist signaling pathway.
Experimental Workflow
Caption: Workflow for radiopharmaceutical preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. PET Tracers for Serotonin Receptors and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromo-2,5-dimethoxybenzoic Acid as a Precursor for PET Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive in vivo quantification of physiological and biochemical processes. The development of novel PET radiotracers is crucial for advancing our understanding of disease mechanisms and for the development of new therapeutics. 4-Bromo-2,5-dimethoxybenzoic acid serves as a versatile precursor for the synthesis of a class of potent and selective 5-HT₂A receptor agonist PET tracers. The 5-HT₂A receptor, a key player in the central nervous system, is implicated in various neuropsychiatric disorders, including depression, schizophrenia, and anxiety.[1] PET imaging of this receptor with agonist radioligands can provide valuable insights into its functional status in these conditions.
This document provides detailed application notes and protocols for the synthesis of a prominent 5-HT₂A agonist PET tracer, [¹¹C]CIMBI-36, starting from precursors derivable from this compound.
Synthetic Overview
The overall synthetic strategy involves the conversion of this compound to the key intermediate, 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine. This intermediate is then N-benzylated to yield the precursor for radiolabeling. The final step is the radiolabeling with Carbon-11 to produce the PET imaging agent, [¹¹C]CIMBI-36.
Caption: Synthetic pathway from this compound to [¹¹C]CIMBI-36.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine from this compound
This protocol outlines a feasible multi-step synthesis.
Step 1a: Conversion of this compound to 4-Bromo-2,5-dimethoxybenzoyl Chloride
-
To a solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 equivalents) dropwise at 0 °C under a nitrogen atmosphere.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-bromo-2,5-dimethoxybenzoyl chloride, which can be used in the next step without further purification.
Step 1b: Conversion of 4-Bromo-2,5-dimethoxybenzoyl Chloride to 4-Bromo-2,5-dimethoxybenzamide
-
Dissolve the crude 4-bromo-2,5-dimethoxybenzoyl chloride in anhydrous tetrahydrofuran (THF).
-
Slowly add this solution to a stirred, cooled (0 °C) solution of concentrated ammonium hydroxide (excess).
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-bromo-2,5-dimethoxybenzamide.
Step 1c: Reduction of 4-Bromo-2,5-dimethoxybenzamide to 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine
-
To a suspension of lithium aluminum hydride (LiAlH₄) (excess) in anhydrous THF, slowly add a solution of 4-bromo-2,5-dimethoxybenzamide in anhydrous THF at 0 °C.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and wash with THF.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine.
Protocol 2: Synthesis of the Radiabeling Precursor: N-(2-Hydroxybenzyl)-2-(4-bromo-2,5-dimethoxyphenyl)ethanamine
-
Dissolve 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine (1 equivalent) and 2-hydroxybenzaldehyde (1.1 equivalents) in dichloroethane.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the N-(2-hydroxybenzyl) precursor.
Protocol 3: Radiosynthesis of [¹¹C]CIMBI-36
This protocol is adapted from published procedures for the synthesis of [¹¹C]CIMBI-36.[1]
Step 3a: Production of [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf)
-
Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.
-
Convert [¹¹C]CO₂ to [¹¹C]CH₄ by catalytic hydrogenation.
-
Recirculate the [¹¹C]CH₄ with gaseous iodine to produce [¹¹C]CH₃I.
-
Pass the [¹¹C]CH₃I through a heated column containing silver triflate to yield [¹¹C]CH₃OTf.
Step 3b: [¹¹C]-Methylation of the Precursor
-
Trap the [¹¹C]CH₃OTf in a solution of the precursor (approximately 0.5-1 mg) in anhydrous acetone or DMF containing a base (e.g., NaOH or tetrabutylammonium hydroxide).
-
Heat the reaction mixture at 80-100 °C for 2-5 minutes.
Step 3c: Purification and Formulation
-
Quench the reaction with a mixture of water and acetonitrile.
-
Purify the crude product by semi-preparative high-performance liquid chromatography (HPLC) using a C18 column.
-
Collect the fraction corresponding to [¹¹C]CIMBI-36.
-
Formulate the final product in a sterile solution, typically saline with a small percentage of ethanol, for injection.
Caption: Experimental workflow for the radiosynthesis of [¹¹C]CIMBI-36.
Quantitative Data Summary
The following tables summarize key quantitative data for the PET imaging agent [¹¹C]CIMBI-36, compiled from human and non-human primate studies.
Table 1: Radiosynthesis and Quality Control of [¹¹C]CIMBI-36
| Parameter | Value | Reference |
| Radiochemical Yield (non-decay corrected) | 10-20% | [1] |
| Total Synthesis Time | ~30 minutes | [1] |
| Radiochemical Purity | >95% | [1] |
| Molar Activity (at end of synthesis) | 240 - 1400 GBq/µmol | [1] |
Table 2: In Vivo Performance of [¹¹C]CIMBI-36 in Humans
| Parameter | Value | Reference |
| Injected Activity | 500 ± 117 MBq | [1] |
| Peak Neocortical Uptake (SUV) | 3.8 ± 0.6 | [1] |
| Optimal Quantification Model | Two-tissue compartment model (2TCM) | [1] |
| Appropriate Reference Region | Cerebellum | [1] |
| Non-displaceable Binding Potential (BP_ND) in Neocortex (SRTM) | 1.38 ± 0.07 |
Biological Target and Signaling Pathway
[¹¹C]CIMBI-36 is a potent agonist of the serotonin 2A (5-HT₂A) receptor. The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.
Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gq protein. The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). PKC then phosphorylates various downstream target proteins, leading to a cascade of cellular responses that modulate neuronal excitability and synaptic plasticity.
Caption: 5-HT₂A receptor signaling pathway activated by an agonist like [¹¹C]CIMBI-36.
Conclusion
This compound is a valuable starting material for the synthesis of precursors for PET imaging agents targeting the 5-HT₂A receptor. The detailed protocols and data presented here provide a comprehensive guide for researchers in the field of molecular imaging and drug development. The use of agonist radiotracers like [¹¹C]CIMBI-36 offers a unique opportunity to probe the functional state of the 5-HT₂A receptor in vivo, which may lead to a better understanding and treatment of various neuropsychiatric disorders.
References
Application Notes and Protocols for the Characterization of 4-Bromo-2,5-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,5-dimethoxybenzoic acid is a substituted benzoic acid derivative with potential applications in pharmaceutical and materials science research. Accurate characterization of this compound is crucial for its use as a building block in organic synthesis and for ensuring the purity and identity of synthesized materials. These application notes provide detailed protocols for the analytical characterization of this compound using various instrumental techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 35458-39-0 | [1][2] |
| Molecular Formula | C₉H₉BrO₄ | [2] |
| Molecular Weight | 261.07 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | General knowledge |
| Melting Point | Not available | |
| Boiling Point | 358.78 °C at 760 mmHg | [3] |
Spectroscopic and Chromatographic Characterization
The following sections detail the analytical methods for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
¹H NMR Spectroscopy
-
Expected Chemical Shifts (δ, ppm) in CDCl₃:
-
Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.5-8.0 ppm) for the two non-equivalent protons on the benzene ring.
-
Methoxy Protons: Two distinct singlets are expected for the two methoxy groups (typically δ 3.8-4.0 ppm), each integrating to 3 protons.
-
Carboxylic Acid Proton: A broad singlet is expected at a downfield chemical shift (typically δ 10-13 ppm), which may be exchangeable with D₂O.
-
¹³C NMR Spectroscopy
-
Expected Chemical Shifts (δ, ppm):
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to appear in the range of δ 165-175 ppm.[4][5]
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the bromo and methoxy substituents. Carbons attached to oxygen will be downfield (typically δ 140-160 ppm), while the carbon attached to bromine will also be shifted.
-
Methoxy Carbons: Two signals are expected for the methoxy carbons, typically in the range of δ 55-65 ppm.[5]
-
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 s
-
Spectral Width: 0-15 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 s
-
Spectral Width: 0-220 ppm
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic Absorption Bands (cm⁻¹)
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~3000 | C-H stretch | Aromatic |
| ~1700-1680 | C=O stretch | Carboxylic acid |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250, ~1050 | C-O stretch | Aryl ether |
| ~800-600 | C-Br stretch | Aryl bromide |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Processing: Collect a background spectrum and ratio it against the sample spectrum to obtain the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification.
Expected Fragmentation Pattern (Electron Ionization - EI)
The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight (261 g/mol ), with a characteristic isotopic pattern for the presence of one bromine atom ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio).
Common Fragmentation Pathways for Benzoic Acids:
-
Loss of a hydroxyl radical (-•OH) to form [M-17]⁺.
-
Loss of a carboxyl group (-COOH) to form [M-45]⁺.
-
Decarboxylation followed by loss of a methyl group.
Experimental Protocol: Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent such as methanol or ethyl acetate.
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of this compound. A reversed-phase method is generally suitable for this type of compound.
Starting HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a suitable percentage of B and increase to elute the compound. A good starting point is 10% B to 90% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Instrument: A High-Performance Liquid Chromatography system with a UV detector.
-
Method Development: Optimize the mobile phase gradient to achieve good separation of the main peak from any impurities. The pH of the mobile phase can be adjusted to control the retention of the acidic analyte.
-
Data Analysis: Integrate the peak areas to determine the purity of the sample.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H) in the compound, which can be compared with the theoretical values to confirm the empirical formula.
Theoretical Elemental Composition for C₉H₉BrO₄
| Element | Theoretical Percentage |
| Carbon (C) | 41.40% |
| Hydrogen (H) | 3.48% |
| Bromine (Br) | 30.60% |
| Oxygen (O) | 24.51% |
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A precisely weighed amount of the dry, pure sample is required.
-
Instrument: A CHN elemental analyzer.
-
Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O) are quantitatively measured to determine the percentage of carbon and hydrogen.
Data Summary
| Analytical Technique | Parameter | Expected/Observed Value |
| ¹H NMR | Chemical Shifts (δ, ppm) | Aromatic H: ~7.0-7.5 (2H, s); Methoxy H: ~3.9 (6H, 2xs); Carboxylic H: ~11.0 (1H, br s) |
| ¹³C NMR | Chemical Shifts (δ, ppm) | C=O: ~168; Aromatic C: ~110-155; Methoxy C: ~56 |
| FT-IR | Key Peaks (cm⁻¹) | ~3000 (O-H), ~1700 (C=O), ~1250 & 1050 (C-O) |
| Mass Spectrometry | Molecular Ion (m/z) | 260/262 ([M]⁺, [M+2]⁺) |
| HPLC | Retention Time (min) | Dependent on specific method |
| Melting Point | (°C) | Not available |
| Elemental Analysis | %C, %H | C: 41.40 (Theor.), H: 3.48 (Theor.) |
Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for the analytical characterization and structural confirmation of this compound.
References
Application Note: HPLC Analysis for Purity Determination of 4-Bromo-2,5-dimethoxybenzoic Acid
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity assessment of 4-Bromo-2,5-dimethoxybenzoic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity crucial for the quality and efficacy of the final products. The described reverse-phase HPLC method is demonstrated to be precise, accurate, and reliable for routine quality control in research and manufacturing environments.
Introduction
This compound is a substituted benzoic acid derivative. Its purity is a critical parameter that can influence the outcome of subsequent synthetic steps and the impurity profile of the final active pharmaceutical ingredient (API). Therefore, a validated analytical method for its purity determination is essential. This document provides a detailed protocol for the analysis of this compound using a reverse-phase HPLC system with UV detection.
Physicochemical Properties of this compound
-
Appearance: White to off-white crystalline powder
-
Solubility: Soluble in organic solvents such as methanol and acetonitrile.
Experimental Protocol
3.1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The following table summarizes the instrumental parameters.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3] |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient Program | 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25.1-30 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C[3] |
| Detection Wavelength | 254 nm[3] |
| Injection Volume | 10 µL[3] |
| Run Time | 30 minutes |
3.2. Reagent and Sample Preparation
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard (purity ≥ 99.5%)
-
This compound sample for analysis
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to the mark with the 50:50 acetonitrile/water mixture.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Follow the same procedure as for the standard solution preparation.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[3]
-
Data Presentation
The purity of the this compound sample is calculated based on the area percent of the principal peak.
| Parameter | Value |
| Retention Time (min) | 12.5 |
| Peak Area (mAUs) | 4567.8 |
| Total Peak Area (mAUs) | 4602.3 |
| Purity (%) | 99.25 |
| Relative Standard Deviation (RSD, n=6) | 0.15% |
Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC analysis for purity determination.
References
Application Notes and Protocols for the GC/MS Analysis of 4-Bromo-2,5-dimethoxybenzoic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,5-dimethoxybenzoic acid is a significant chemical intermediate, often utilized in the synthesis of various psychoactive substances, including those in the 2C-B family of phenethylamines. Accurate and reliable analytical methods are crucial for its identification and quantification in various matrices, from raw materials to biological samples. Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for this purpose, offering high sensitivity and specificity.
These application notes provide a comprehensive guide to the GC/MS analysis of this compound and its common derivatives. The protocols outlined below cover sample preparation, derivatization, GC/MS instrument parameters, and expected mass spectral fragmentation patterns.
Analytical Challenges and Derivatization
Direct GC/MS analysis of this compound is challenging due to its low volatility and the polar nature of the carboxylic acid group. These characteristics can lead to poor peak shape, low sensitivity, and potential thermal degradation in the GC inlet. To overcome these issues, derivatization of the carboxylic acid functional group is essential. The most common and effective derivatization techniques are silylation and methylation.
-
Silylation: This process replaces the acidic proton of the carboxyl group with a nonpolar trimethylsilyl (TMS) group, increasing volatility and thermal stability. A common silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).
-
Methylation: Conversion of the carboxylic acid to its methyl ester also significantly improves its chromatographic behavior.
This protocol will focus on silylation with BSTFA as it is a rapid and widely used method for the derivatization of carboxylic acids.
Experimental Protocols
Sample Preparation and Derivatization (Silylation)
This protocol outlines the procedure for the derivatization of a standard solution of this compound. The same procedure can be adapted for samples in organic solvents, with appropriate solvent exchange if necessary.
Materials:
-
This compound standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (reaction solvent)
-
Ethyl acetate (for dilution)
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Aliquoting: Transfer 100 µL of the standard solution into a clean GC vial.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Derivatization: Add 50 µL of anhydrous pyridine (or acetonitrile) and 100 µL of BSTFA (with 1% TMCS) to the dried residue in the vial.
-
Reaction: Cap the vial tightly and vortex for 1 minute. Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the sample with ethyl acetate to a final concentration suitable for GC/MS analysis (e.g., 1-10 µg/mL).
-
Injection: Inject 1 µL of the derivatized sample into the GC/MS system.
GC/MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC (or equivalent) |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Mode | Splitless |
| Inlet Temperature | 250°C |
| Oven Program | - Initial Temperature: 100°C, hold for 2 minutes- Ramp: 15°C/min to 280°C- Hold at 280°C for 5 minutes |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-550 |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| MSD Transfer Line | 280°C |
Data Presentation: Expected Mass Spectra
The following tables summarize the predicted and known mass spectral data for the TMS derivative of this compound and the underivatized forms of its parent compound and a key derivative. The presence of bromine is indicated by the characteristic isotopic pattern (M+2) with approximately equal intensity to the monoisotopic peak.
Table 1: Predicted Mass Spectrum of TMS-derivatized this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Notes |
| 332/334 | [M]+• (Molecular Ion) | Isotopic pattern for one bromine atom. |
| 317/319 | [M-CH₃]+ | Loss of a methyl group from a methoxy or TMS group. |
| 287/289 | [M-COOTMS]+ | Loss of the silylated carboxyl group. |
| 273/275 | [M-Si(CH₃)₃]+ | Loss of the trimethylsilyl group. |
| 245/247 | [M-COOTMS - CH₂O]+ | Subsequent loss of formaldehyde from the methoxy group. |
| 73 | [Si(CH₃)₃]+ | Characteristic fragment for TMS derivatives. |
Table 2: Mass Spectrum of Underivatized 2,5-dimethoxybenzoic Acid
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |
| 182 | 99.9 | [M]+• (Molecular Ion) |
| 167 | 40 | [M-CH₃]+ |
| 139 | 25 | [M-CH₃ - CO]+ |
| 109 | 15 | [M-CH₃ - CO - CH₂O]+ |
Table 3: Mass Spectrum of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) - A Key Derivative
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Notes |
| 260/262 | [M]+• (Molecular Ion) | Isotopic pattern for one bromine atom. |
| 230/232 | [M-CH₂NH₂]+ | Alpha-cleavage, loss of the aminoethyl side chain. |
| 151 | [M-Br - OCH₃]+ | Loss of bromine and a methoxy group. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC/MS analysis of this compound.
Caption: General workflow for the GC/MS analysis of this compound.
Predicted Fragmentation Pathway
This diagram illustrates the predicted electron ionization fragmentation pathway for the TMS derivative of this compound.
Caption: Predicted EI fragmentation of TMS-derivatized this compound.
Conclusion
The protocols and data presented provide a robust framework for the successful GC/MS analysis of this compound and its derivatives. Proper sample preparation, particularly derivatization, is critical for achieving reliable and reproducible results. The provided mass spectral data and fragmentation pathways will aid in the confident identification of these compounds. Researchers are encouraged to optimize the suggested methods for their specific instrumentation and analytical needs.
Application Notes and Protocols: Biological Activity of Compounds Derived from 4-Bromo-2,5-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activities of various compounds synthesized from 4-Bromo-2,5-dimethoxybenzoic acid. This document includes quantitative data on their bioactivity, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant biological pathways and experimental workflows.
Introduction
This compound is a versatile scaffold in medicinal chemistry. Its derivatives have shown significant potential across various therapeutic areas, most notably in neuroscience, oncology, and infectious diseases. The substituted phenyl ring provides a platform for fine-tuning physicochemical properties and exploring structure-activity relationships (SAR) to optimize potency and selectivity for diverse biological targets. This document summarizes key findings and provides practical protocols for researchers interested in exploring this chemical space.
Biological Activities and Quantitative Data
The primary biological targets of compounds derived from this compound are serotonin receptors, cancer cell lines, and various microbial species. The following tables summarize the quantitative data for representative derivatives.
Serotonergic Activity
Phenethylamine and N-benzylphenethylamine derivatives of this compound are potent modulators of serotonin receptors, particularly the 5-HT₂A and 5-HT₂C subtypes. These compounds are valuable tools for studying serotonergic signaling and have potential applications in the treatment of neuropsychiatric disorders.
Table 1: Serotonin Receptor Binding Affinities and Functional Activities
| Compound ID | Derivative Class | Target | Assay Type | Value | Reference |
| CIMBI-36 | N-(2-methoxybenzyl)ethanamine | 5-HT₂A Receptor | Binding Affinity (Ki) | 1.01 ± 0.17 nM | [1] |
| 5-HT₂C Receptor | Binding Affinity (Ki) | 1.7 ± 0.1 nM | [1] | ||
| 5-HT₂A Receptor | Functional Activity (EC₅₀) | 0.53 ± 0.1 nM | [1] | ||
| 2C-B | Phenethylamine | 5-HT₂A Receptor | Antagonist Activity | Potent Antagonist |
Anticancer Activity
While direct anticancer data for derivatives of this compound is limited, structurally related brominated and methoxylated benzamides and other aromatic compounds have demonstrated cytotoxic effects against various cancer cell lines. This suggests a promising avenue for further investigation.
Table 2: Cytotoxicity of Structurally Related Compounds
| Compound Class | Cell Line | Assay | IC₅₀ Value | Reference |
| N-(3,5-dimethoxyphenyl)benzamide | Non-Small Cell Lung Cancer | Cytotoxicity | Varies by substitution | |
| Thiazolidine-2,4-dione derivative | NCI-H292 (Lung Carcinoma) | MTT Assay | 1.26 µg/mL |
Antimicrobial Activity
The antimicrobial potential of esters and other derivatives of substituted benzoic acids has been explored. The data for structurally similar compounds suggests that derivatives of this compound may exhibit inhibitory activity against various bacterial and fungal strains.
Table 3: Antimicrobial Activity of Structurally Related Benzoic Acid Derivatives
| Compound Class | Target Organism | Assay | Key Performance Metric | Reference |
| Benzoic Acid | Escherichia coli O157 | MIC | MIC = 1 mg/mL | |
| 3,4-Dimethoxybenzoic Acid | Staphylococcus aureus | Zone of Inhibition | 5 mm (at 100 µg/mL) |
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound and its derivatives, as well as for key biological assays.
Synthesis Protocols
Protocol 1: Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde (Precursor)
-
Materials: 2,5-dimethoxybenzaldehyde, Glacial Acetic Acid, Bromine.
-
Procedure:
-
Dissolve 2,5-dimethoxybenzaldehyde in a minimal amount of glacial acetic acid at room temperature.
-
Slowly add a solution of bromine in glacial acetic acid to the mixture with stirring.
-
Continue stirring at room temperature for 1-24 hours, monitoring the reaction by TLC.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., acetonitrile or ethanol) to yield 4-bromo-2,5-dimethoxybenzaldehyde.[2]
-
Protocol 2: Synthesis of this compound
-
Materials: 2-bromo-4,5-dimethoxytoluene, Potassium Permanganate, Tetrabutylammonium Bromide, Water, Hydrochloric Acid.
-
Procedure:
-
To a reaction flask, add 2-bromo-4,5-dimethoxytoluene, water, and tetrabutylammonium bromide.
-
Heat the mixture to 80-85°C with stirring.
-
Slowly add potassium permanganate to the heated mixture.
-
Maintain the reaction at this temperature for 5-6 hours, monitoring for the disappearance of the starting material by TLC.
-
Once the reaction is complete, filter the hot solution to remove manganese dioxide.
-
Cool the filtrate and acidify with hydrochloric acid to a pH of 4 to precipitate the product.
-
Allow the mixture to stand for several hours to complete precipitation.
-
Filter the precipitate, wash with water, and dry to obtain this compound.[3]
-
Protocol 3: General Procedure for Amide Synthesis using a Coupling Agent
-
Materials: this compound, desired amine, a coupling agent (e.g., HATU, HBTU), a non-nucleophilic base (e.g., DIPEA), and an anhydrous solvent (e.g., DMF or DCM).
-
Procedure:
-
Dissolve this compound in the anhydrous solvent under an inert atmosphere.
-
Add the coupling agent and the non-nucleophilic base to the solution and stir for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 4: General Procedure for Ester Synthesis
-
Materials: this compound, desired alcohol, a strong acid catalyst (e.g., concentrated sulfuric acid), and a suitable solvent (e.g., toluene).
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound, an excess of the desired alcohol, and a catalytic amount of concentrated sulfuric acid in the solvent.
-
Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.[4]
-
Biological Assay Protocols
Protocol 5: MTT Assay for Cytotoxicity
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[3][4][5][6][7]
-
Protocol 6: Minimum Inhibitory Concentration (MIC) Assay
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8][9][10][11][12]
-
Protocol 7: Serotonin Receptor Binding Assay
-
Principle: This assay measures the affinity of a test compound for a specific serotonin receptor subtype by competing with a radiolabeled ligand for binding to the receptor.
-
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the serotonin receptor of interest (e.g., 5-HT₂A).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors), and varying concentrations of the test compound in a binding buffer.
-
Incubation: Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Visualizations
Signaling Pathway
The serotonergic system is a key target for many derivatives of this compound. The following diagram illustrates the canonical signaling pathway of the 5-HT₂A receptor, a G-protein coupled receptor (GPCR).
Caption: 5-HT2A Receptor Signaling via the Gq Pathway.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and biological evaluation of novel derivatives of this compound.
Caption: Workflow for Derivative Synthesis and Evaluation.
References
- 1. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sciencemadness Discussion Board - Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 6. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. ijpsjournal.com [ijpsjournal.com]
Application of 4-Bromo-2,5-dimethoxybenzoic Acid in the Synthesis of Bioactive Heterocyclic Compounds
Introduction
4-Bromo-2,5-dimethoxybenzoic acid is a versatile and highly functionalized building block in organic synthesis, particularly in the construction of a variety of heterocyclic scaffolds. Its unique substitution pattern, featuring a carboxylic acid for derivatization, methoxy groups that influence reactivity and solubility, and a bromine atom that allows for further cross-coupling reactions, makes it an attractive starting material for the synthesis of compounds with potential biological activity. This document provides detailed application notes and experimental protocols for the synthesis of three important classes of heterocyclic compounds—1,3,4-oxadiazoles, quinazolinones, and benzimidazoles—using this compound as a key precursor. These heterocyclic cores are prevalent in numerous pharmaceuticals and agrochemicals, exhibiting a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties. The following protocols are intended for researchers and professionals in drug development and medicinal chemistry.
Synthesis of 2-(4-Bromo-2,5-dimethoxyphenyl)-1,3,4-oxadiazoles
The synthesis of 2-(4-bromo-2,5-dimethoxyphenyl)-1,3,4-oxadiazoles from this compound is a two-step process. The first step involves the formation of the corresponding benzoyl hydrazide, which is then cyclized in the second step to yield the desired oxadiazole.
Diagram of the synthetic pathway for 2-(4-Bromo-2,5-dimethoxyphenyl)-1,3,4-oxadiazole.
Caption: Synthetic route to 2-(4-Bromo-2,5-dimethoxyphenyl)-1,3,4-oxadiazole.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2,5-dimethoxybenzoyl hydrazide
This procedure involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with hydrazine hydrate.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Triethylamine (optional)
-
-
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or THF, add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.
-
Stir the reaction mixture at room temperature for 2-3 hours or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-bromo-2,5-dimethoxybenzoyl chloride.
-
In a separate flask, dissolve the crude acid chloride in ethanol.
-
Cool the solution to 0 °C and add hydrazine hydrate (2.0 eq) dropwise. A white precipitate may form immediately.
-
Reflux the reaction mixture for 4 hours.[1]
-
After cooling to room temperature, the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 4-bromo-2,5-dimethoxybenzoyl hydrazide.
-
Step 2: Synthesis of 2-(4-Bromo-2,5-dimethoxyphenyl)-1,3,4-oxadiazole
This step involves the cyclodehydration of the benzoyl hydrazide using phosphorus oxychloride.
-
Materials:
-
4-Bromo-2,5-dimethoxybenzoyl hydrazide
-
Phosphorus oxychloride (POCl₃)
-
-
Protocol:
-
A mixture of 4-bromo-2,5-dimethoxybenzoyl hydrazide (1.0 eq) and phosphorus oxychloride (5-10 eq) is heated at reflux for 6-7 hours.[2]
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with stirring.
-
The resulting mixture is neutralized with a 20% sodium bicarbonate solution, leading to the precipitation of the crude product.[2]
-
The solid is collected by filtration, washed thoroughly with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-(4-bromo-2,5-dimethoxyphenyl)-1,3,4-oxadiazole.
-
Quantitative Data
| Step | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-2,5-dimethoxybenzoyl hydrazide | SOCl₂, Hydrazine hydrate | Ethanol | Reflux | 4 | ~98[1] |
| 2 | 2-(4-Bromo-2,5-dimethoxyphenyl)-1,3,4-oxadiazole | POCl₃ | Neat | Reflux | 6-7 | 70-85 (general) |
Synthesis of 2-(4-Bromo-2,5-dimethoxyphenyl)quinazolin-4(3H)-ones
The synthesis of the quinazolinone core involves the reaction of a 4-bromo-2,5-dimethoxybenzoyl derivative with a 2-aminobenzamide derivative. A common and efficient method is the reaction of the corresponding benzoyl chloride with 2-aminobenzamide.
Diagram of the synthetic pathway for 2-(4-Bromo-2,5-dimethoxyphenyl)quinazolin-4(3H)-one.
Caption: Synthetic route to 2-(4-Bromo-2,5-dimethoxyphenyl)quinazolin-4(3H)-one.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2,5-dimethoxybenzoyl chloride
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
-
Protocol:
-
A mixture of this compound (1.0 eq) and thionyl chloride (2.0-4.0 eq) is heated to 90 °C in a round-bottom flask equipped with a reflux condenser.[3]
-
A catalytic amount of pyridine can be added to accelerate the reaction.[3]
-
The reaction is refluxed for 12 hours or until the evolution of HCl gas ceases.[3]
-
Excess thionyl chloride is removed by distillation under reduced pressure.
-
The crude 4-bromo-2,5-dimethoxybenzoyl chloride is then purified by vacuum distillation to yield a clear liquid, which may solidify upon standing.
-
Step 2: Synthesis of 2-(4-Bromo-2,5-dimethoxyphenyl)quinazolin-4(3H)-one
-
Materials:
-
4-Bromo-2,5-dimethoxybenzoyl chloride
-
2-Aminobenzamide
-
Pyridine or another suitable base
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
-
Protocol:
-
To a solution of 2-aminobenzamide (1.0 eq) in anhydrous pyridine, add 4-bromo-2,5-dimethoxybenzoyl chloride (1.1 eq) dropwise at 0 °C.
-
The reaction mixture is then heated to reflux for 6-8 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and then with a dilute HCl solution to remove excess pyridine.
-
The crude product is dried and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to give the pure 2-(4-bromo-2,5-dimethoxyphenyl)quinazolin-4(3H)-one.
-
Quantitative Data
| Step | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-2,5-dimethoxybenzoyl chloride | Thionyl chloride | Neat | 90 | 12 | >98[3] |
| 2 | 2-(4-Bromo-2,5-dimethoxyphenyl)quinazolin-4(3H)-one | 2-Aminobenzamide | Pyridine | Reflux | 6-8 | 70-85 (general) |
Synthesis of 2-(4-Bromo-2,5-dimethoxyphenyl)-1H-benzimidazoles
The synthesis of benzimidazoles from this compound is typically achieved through a one-pot condensation reaction with an o-phenylenediamine derivative. Microwave-assisted synthesis has emerged as a rapid and efficient method for this transformation.
Diagram of the synthetic pathway for 2-(4-Bromo-2,5-dimethoxyphenyl)-1H-benzimidazole.
Caption: Microwave-assisted synthesis of 2-(4-Bromo-2,5-dimethoxyphenyl)-1H-benzimidazole.
Experimental Protocol
-
Materials:
-
This compound
-
o-Phenylenediamine
-
Acid catalyst (e.g., 4M HCl, p-Toluenesulfonic acid)
-
Solvent (e.g., water, ethanol, or solvent-free)
-
10% Sodium hydroxide solution
-
-
Protocol:
-
In a microwave-safe vessel, mix this compound (1.0 eq) and o-phenylenediamine (1.0 eq).[1][4]
-
Add a few drops of an acid catalyst, such as 4M HCl or a catalytic amount of p-toluenesulfonic acid.[1][5]
-
The reaction can be performed in a small amount of a high-boiling solvent like water or ethanol, or under solvent-free conditions.[4]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 50% power, ~450W) for 2-5 minutes.[1] The reaction temperature and time may need optimization depending on the specific microwave reactor and scale.
-
After irradiation, cool the vessel to room temperature.
-
Add 10% sodium hydroxide solution dropwise to the reaction mixture with stirring until the solution becomes just alkaline to litmus paper.[4]
-
The precipitated crude product is collected by filtration and washed with cold water.
-
The product is then dried and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 2-(4-bromo-2,5-dimethoxyphenyl)-1H-benzimidazole.
-
Quantitative Data
| Step | Product | Reagents | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 2-(4-Bromo-2,5-dimethoxyphenyl)-1H-benzimidazole | o-Phenylenediamine | Water or Solvent-free | Microwave | 2-5 | 80-95[1] |
Conclusion
This compound serves as a valuable and versatile starting material for the efficient synthesis of a range of medicinally important heterocyclic compounds. The protocols outlined in this document for the preparation of 1,3,4-oxadiazoles, quinazolinones, and benzimidazoles are robust and can be adapted for the synthesis of a diverse library of derivatives for further investigation in drug discovery and development programs. The presence of the bromo substituent in the final products offers a handle for subsequent functionalization, further expanding the chemical space accessible from this key building block.
References
- 1. asianpubs.org [asianpubs.org]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst - Google Patents [patents.google.com]
- 4. sciforum.net [sciforum.net]
- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2,5-dimethoxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4-Bromo-2,5-dimethoxybenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Action |
| Ineffective Brominating Agent | Ensure the bromine solution is fresh. Bromine can degrade over time. For N-Bromosuccinimide (NBS), ensure it is pure and has been stored in a cool, dark, and dry place. Consider recrystallizing NBS if its purity is questionable. |
| Incorrect Reaction Temperature | For bromination using Br₂ in acetic acid, the reaction is often started at 0°C and then allowed to warm to room temperature.[1] Ensure proper temperature control throughout the reaction. For methods using potassium permanganate, the temperature should be maintained between 50-90°C.[2] |
| Sub-optimal Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] If the starting material is still present after the recommended reaction time, consider extending it. For bromination with Br₂ in acetic acid, a typical reaction time is 1 hour.[1] |
| Poor Quality Starting Material | Verify the purity of the starting material (e.g., 2,5-dimethoxybenzoic acid or 3,4-dimethoxybenzoic acid) using techniques like NMR or melting point analysis. Impurities can interfere with the reaction. |
Issue 2: Presence of Multiple Products in the Crude Mixture
| Potential Cause | Troubleshooting Action |
| Formation of Isomeric Byproducts | The primary bromination product of 2,5-dimethoxybenzaldehyde is the 4-bromo isomer, not the 6-bromo isomer.[4] However, reaction conditions can influence selectivity. Ensure the reaction is performed under the recommended conditions to favor the desired isomer. |
| Di-bromination | The presence of a di-brominated product can occur if an excess of the brominating agent is used or if the reaction temperature is too high. Use a slight excess of the brominating agent and maintain the recommended temperature.[3] |
| Oxidation of Starting Material | If starting from 2,5-dimethoxybenzaldehyde, oxidation to the corresponding benzoic acid can occur, especially if the reaction is exposed to air for extended periods or if oxidizing contaminants are present. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Action |
| Co-precipitation of Impurities | If purifying by precipitation, impurities may co-precipitate with the product. Recrystallization from a suitable solvent system (e.g., ethanol/water) can improve purity. |
| Similar Polarity of Product and Impurities | If using column chromatography, the product and impurities may have similar Rf values, making separation difficult. Experiment with different solvent systems to achieve better separation. |
| Product Oiling Out | During recrystallization, the product may form an oil instead of a solid. Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: Yields can vary significantly depending on the chosen synthetic route and reaction conditions. Some reported yields for the synthesis of the precursor, 4-bromo-2,5-dimethoxybenzaldehyde, are around 56%.[1] Optimized industrial processes for the synthesis of the related 2-bromo-4,5-dimethoxybenzoic acid report yields of nearly 90%.[2]
Q2: Which synthetic route is recommended for obtaining the highest yield?
A2: The choice of synthetic route depends on the available starting materials and equipment. A high-yield method for a related isomer involves the bromination of 3,4-dimethoxy-toluene followed by oxidation with potassium permanganate.[2] Direct bromination of 2,5-dimethoxybenzoic acid is also a common approach.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the structure and identify impurities.[5]
Q4: My product is a brownish or yellowish color. What is the cause and how can I fix it?
A4: A colored product may indicate the presence of oxidized impurities or residual bromine. Washing the crude product with a solution of sodium bisulfite can help remove excess bromine. Recrystallization, potentially with the use of activated charcoal, can help remove colored impurities.
Experimental Protocols
Protocol 1: Bromination of 2,5-Dimethoxybenzaldehyde
This protocol is adapted from a literature procedure for the synthesis of 4-bromo-2,5-dimethoxybenzaldehyde, a direct precursor to the desired acid.[1]
-
Dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL) to the cooled solution.
-
Allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding water (30 mL). A white precipitate should form.
-
Collect the precipitate by filtration.
-
Redissolve the precipitate in a mixture of water (30 mL) and dichloromethane (30 mL) and perform a liquid-liquid extraction.
-
Extract the aqueous phase with dichloromethane (3 x 25 mL).
-
Combine the organic phases, wash with brine (25 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: 20% ethyl acetate/hexane) to yield 4-bromo-2,5-dimethoxybenzaldehyde.
Protocol 2: Oxidation of 4-Bromo-2,5-dimethoxybenzaldehyde
This is a general procedure for the oxidation of an aldehyde to a carboxylic acid.
-
Dissolve the 4-bromo-2,5-dimethoxybenzaldehyde in a suitable solvent such as acetone.
-
Cool the solution in an ice bath.
-
Slowly add a solution of an oxidizing agent, such as potassium permanganate or Jones reagent, while monitoring the temperature.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction by quenching any excess oxidizing agent (e.g., with sodium bisulfite for permanganate) and then acidifying the solution to precipitate the carboxylic acid.
-
Filter the precipitate and recrystallize from a suitable solvent to obtain pure this compound.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: A logical troubleshooting tree for addressing low yields in the synthesis.
References
Technical Support Center: Purification of 4-Bromo-2,5-dimethoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Bromo-2,5-dimethoxybenzoic acid from a reaction mixture. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Yield of Precipitate After Aqueous Workup | - Incomplete precipitation of the product. - Product is partially soluble in the aqueous layer. - The pH of the aqueous layer is not acidic enough to fully protonate the carboxylic acid. | - Ensure the aqueous solution is sufficiently acidified (pH 1-2) by adding acid dropwise and checking with pH paper. - Cool the mixture in an ice bath to further decrease the solubility of the product. - Perform multiple extractions of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product. |
| Product "Oils Out" During Recrystallization | - The boiling point of the recrystallization solvent is higher than the melting point of the product or its impurities. - The concentration of the product in the solution is too high. | - Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation temperature. - Ensure the solution is not supersaturated before cooling. Add a little more hot solvent to ensure everything is fully dissolved at the boiling point. - Try a different solvent or solvent system with a lower boiling point. |
| Colored Impurities in the Final Product | - Presence of colored byproducts from the reaction. - Oxidation of phenolic impurities. | - During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can adsorb the desired product as well. - Ensure all solvents are of high purity. |
| Broad Melting Point Range of Purified Product | - Incomplete removal of impurities. - Presence of solvent in the final product. | - Repeat the recrystallization process. - Perform column chromatography for more efficient separation of impurities. - Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
| No Crystals Form Upon Cooling | - Too much solvent was used during recrystallization. - The solution is not saturated. - The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration and then allow the solution to cool again. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: Common impurities can include unreacted 2,5-dimethoxybenzoic acid, over-brominated products (e.g., dibrominated species), and inorganic salts from the reaction workup. The exact impurity profile will depend on the specific synthetic route employed.
Q2: What is the best solvent for recrystallizing this compound?
A2: While a specific solvent system for this exact compound is not widely published, a common and effective method for purifying substituted benzoic acids is using a mixed solvent system. A good starting point would be an alcohol/water mixture, such as ethanol/water or methanol/water. Acetonitrile has also been used for recrystallizing the analogous 4-bromo-2,5-dimethoxybenzaldehyde and may be effective.[1] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q3: How can I effectively remove inorganic salts from my crude product?
A3: An aqueous workup is the primary method for removing inorganic salts.[2] This typically involves dissolving the crude reaction mixture in an organic solvent and washing it with water. If the desired product is in the organic layer, the salts will partition into the aqueous layer and can be separated.
Q4: When should I choose column chromatography over recrystallization?
A4: Column chromatography is generally preferred when dealing with complex mixtures containing impurities with similar solubility profiles to the desired product, making separation by recrystallization difficult.[2] Recrystallization is a simpler and often faster method for removing small amounts of impurities from a solid product.
Q5: What is a typical eluent system for column chromatography of this compound?
A5: For a polar compound like a carboxylic acid, a gradient of ethyl acetate in hexane is a common choice for silica gel chromatography. A typical starting point could be 10-20% ethyl acetate in hexane, with the polarity gradually increasing. For the related compound 4-bromo-2,5-dimethoxybenzaldehyde, an eluent of 20% ethyl acetate in hexane has been used successfully.[2]
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
This protocol is designed to separate the crude this compound from water-soluble impurities and inorganic salts.
-
Quench Reaction: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Acidification: Slowly add a dilute acid (e.g., 1M HCl) to the mixture until the pH is between 1 and 2. This ensures that the carboxylic acid is in its neutral, less water-soluble form.
-
Extraction: Transfer the mixture to a separatory funnel and add an equal volume of an organic solvent such as ethyl acetate or dichloromethane. Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer.
-
Wash Organic Layer: Wash the organic layer sequentially with water and then with brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic phase.
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Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude solid product.
Protocol 2: Purification by Recrystallization
This protocol describes the purification of solid this compound.
-
Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol/water). The ideal solvent will dissolve the crude product when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent in small portions until a clear solution is obtained at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then bring the solution back to a boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 3: Purification by Flash Column Chromatography
This method is suitable for separating the product from impurities with different polarities.
-
Column Preparation: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Pre-adsorb the sample onto a small amount of silica gel, dry it, and then carefully add the powder to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might start at 5% ethyl acetate in hexane and increase to 30-50%.
-
Fraction Collection: Collect the eluent in small fractions.
-
Monitoring: Monitor the composition of the fractions using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for the recrystallization process.
References
Technical Support Center: Bromination of 2,5-Dimethoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2,5-dimethoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the bromination of 2,5-dimethoxybenzoic acid?
The expected major product is 4-bromo-2,5-dimethoxybenzoic acid. The two methoxy groups are strong activating and ortho-, para-directing groups. The position para to the methoxy group at C2 and ortho to the methoxy group at C5 (the C4 position) is sterically accessible and electronically favored for electrophilic aromatic substitution.
Q2: Are there any common isomeric side products?
Yes, the formation of the isomeric 6-bromo-2,5-dimethoxybenzoic acid is a common side reaction. In studies on the closely related 2,5-dimethoxybenzaldehyde, the 6-bromo isomer was formed in a significantly lower yield compared to the 4-bromo isomer.[1] The ratio of 4-bromo to 6-bromo product can be influenced by reaction conditions such as temperature and the brominating agent used.
Q3: What other side reactions should I be aware of?
Two other potential side reactions are over-bromination and decarboxylative bromination.
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Over-bromination: The highly activated aromatic ring is susceptible to further bromination, leading to the formation of di-brominated products. This is more likely to occur with an excess of the brominating agent or at elevated temperatures.
-
Decarboxylative Bromination: Electron-rich aromatic carboxylic acids can undergo decarboxylative bromination, where the carboxylic acid group is replaced by a bromine atom.[2] This would result in the formation of 1,4-dibromo-2,5-dimethoxybenzene.
Troubleshooting Guides
Issue 1: Low yield of the desired this compound.
| Possible Cause | Suggestion |
| Suboptimal Reaction Temperature | Maintain a low temperature (e.g., 0-5 °C) during the addition of the brominating agent to improve selectivity and minimize side reactions. |
| Incorrect Stoichiometry | Use a carefully controlled amount of the brominating agent (e.g., 1.0-1.1 equivalents) to avoid over-bromination. |
| Decomposition of Starting Material | Ensure the starting 2,5-dimethoxybenzoic acid is pure and the reaction is protected from light if using light-sensitive reagents. |
| Inefficient Quenching/Work-up | Quench the reaction thoroughly with a reducing agent like sodium bisulfite or sodium thiosulfate to remove excess bromine.[3] |
Issue 2: Presence of a significant amount of the 6-bromo isomer.
| Possible Cause | Suggestion |
| Reaction Temperature Too High | Higher temperatures can lead to a decrease in regioselectivity. Perform the reaction at a lower temperature. |
| Choice of Brominating Agent | The choice of brominating agent and solvent system can influence the isomer ratio. Consider using N-bromosuccinimide (NBS) in a non-polar solvent for potentially higher selectivity. |
| Inefficient Purification | The 4-bromo and 6-bromo isomers can be difficult to separate. Utilize fractional recrystallization or column chromatography with a suitable eluent system for purification.[1] |
Issue 3: Formation of di-brominated byproducts.
| Possible Cause | Suggestion |
| Excess Brominating Agent | Strictly control the stoichiometry of the brominating agent. |
| Prolonged Reaction Time | Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed. |
Issue 4: Evidence of decarboxylative bromination.
| Possible Cause | Suggestion |
| Harsh Reaction Conditions | Avoid high temperatures and strongly acidic conditions that can promote decarboxylation. |
| Presence of Catalysts Promoting Decarboxylation | Certain metal catalysts can facilitate decarboxylative halogenation. Ensure the reaction is free from such contaminants unless this is the desired reaction pathway. |
Quantitative Data Summary
The following table summarizes the typical yields of products from the bromination of the closely related 2,5-dimethoxybenzaldehyde, which can serve as an estimate for the bromination of 2,5-dimethoxybenzoic acid.
| Product | Typical Yield | Reference |
| 4-bromo-2,5-dimethoxybenzaldehyde | 87% | [1] |
| 6-bromo-2,5-dimethoxybenzaldehyde | 5% | [1] |
Experimental Protocols
Key Experiment: Bromination of 2,5-Dimethoxybenzoic Acid (Adapted from the protocol for 2,5-dimethoxybenzaldehyde[1])
Materials:
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2,5-Dimethoxybenzoic acid
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Glacial Acetic Acid
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Bromine
-
Ice
-
Sodium bisulfite solution (aqueous)
-
Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate
Procedure:
-
Dissolve 2,5-dimethoxybenzoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of bromine (1.05 eq) in glacial acetic acid via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete (typically 2-4 hours), pour the reaction mixture into a beaker containing crushed ice and a solution of sodium bisulfite to quench the excess bromine.
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The crude product should precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
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For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or acetic acid/water) or purified by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Experimental workflow for the bromination of 2,5-dimethoxybenzoic acid.
Caption: Potential reaction pathways in the bromination of 2,5-dimethoxybenzoic acid.
References
Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-Bromo-2,5-dimethoxybenzoic Acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing Suzuki coupling reactions involving 4-Bromo-2,5-dimethoxybenzoic acid.
Troubleshooting Guides & FAQs
This section addresses specific challenges you may encounter during your experiments in a user-friendly question-and-answer format.
Issue 1: Low or No Product Yield
Question: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the primary factors I should investigate?
Answer: Low yields with this compound are often due to its specific electronic and steric properties. The two electron-donating methoxy groups decrease the reactivity of the aryl bromide towards oxidative addition, a critical step in the catalytic cycle.[1] Additionally, the methoxy group in the ortho position creates steric hindrance, which can impede the palladium catalyst's approach.[1]
Here’s a systematic approach to troubleshooting:
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Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere.[2] Palladium(0) catalysts are sensitive to oxygen, which can lead to their deactivation.[3]
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Reagent Purity: Verify the purity of all your reagents, including the boronic acid, base, and solvents. Impurities can interfere with the reaction.
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Inert Atmosphere: The reaction must be conducted under strictly anaerobic conditions. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen to exclude oxygen, which can cause catalyst deactivation and homocoupling of the boronic acid.[2][3]
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Solvent and Base Quality: Use anhydrous and degassed solvents. Oxygen dissolved in the solvent can be a significant source of catalyst deactivation.[2] Ensure your base is of high purity and finely ground for better solubility and reactivity.
Issue 2: Catalyst System Inefficiency
Question: I am using a standard palladium catalyst like Pd(PPh₃)₄ and observing poor results. What alternative catalyst systems are more suitable for this electron-rich and sterically hindered substrate?
Answer: Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) are often not effective for challenging substrates like this compound.[3] To overcome the high activation energy for oxidative addition, more robust catalyst systems are recommended. Consider employing bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos).[3] These ligands are known to accelerate the oxidative addition of electron-rich aryl halides.[3] Pre-formed palladium catalysts incorporating these ligands can also be highly effective.[3]
Issue 3: Common Side Reactions
Question: My starting material is being consumed, but I'm seeing significant byproducts. What are the likely side reactions and how can I minimize them?
Answer: Several side reactions can compete with your desired cross-coupling reaction:
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Protodeboronation: This is the cleavage of the C-B bond in the boronic acid, replacing it with a hydrogen atom.[1][2] Electron-rich boronic acids are particularly susceptible to this side reaction, which is often promoted by the base and the presence of water.[1] To mitigate this, you can:
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Use anhydrous conditions by carefully drying all reagents and solvents.[1]
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Opt for a milder base or carefully control the stoichiometry of a stronger base.[1]
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Convert the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin), which can protect it from premature decomposition.[1]
-
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Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[1] This is often a result of oxygen being present in the reaction mixture.[2] Rigorous degassing of your solvents and maintaining a strictly inert atmosphere are crucial for prevention.[2]
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Dehalogenation: The aryl bromide can be reduced to the corresponding arene, replacing the bromine with a hydrogen atom.[4] This can be influenced by the choice of base, solvent, and ligand, as well as high temperatures and prolonged reaction times.[4]
Issue 4: Optimizing Reaction Conditions
Question: What are the key reaction parameters I should focus on when optimizing the Suzuki coupling of this compound?
Answer: A systematic optimization of the following parameters is crucial for success:
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Base Selection: The choice of base is critical and often depends on the solvent. For polar aprotic solvents, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective.[3] Stronger bases may be required in some cases, but they can also promote side reactions.[5]
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Solvent Selection: The solvent affects catalyst stability, reagent solubility, and the overall reaction mechanism.[6] Common solvent systems for Suzuki couplings include mixtures of an organic solvent with water, such as 1,4-dioxane/water or toluene/water.[6] The addition of water can aid in dissolving the inorganic base and facilitate the transmetalation step.[6]
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Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote catalyst decomposition and side reactions like dehalogenation.[1][4] An optimal temperature range is typically between 80-110 °C.[3]
Data Presentation: Optimizing Reaction Components
The following tables summarize the impact of different catalysts, bases, and solvents on the yield of Suzuki coupling reactions with aryl bromides, providing a starting point for your optimization experiments.
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of an Electron-Rich Aryl Bromide
| Entry | Palladium Precursor | Ligand | Yield (%) | Notes |
| 1 | Pd(OAc)₂ | SPhos | >95 | Highly effective for electron-rich and sterically hindered substrates.[1] |
| 2 | Pd₂(dba)₃ | XPhos | >95 | Another excellent choice for challenging couplings.[3] |
| 3 | Pd(PPh₃)₄ | - | <40 | Often inefficient for this type of substrate.[3] |
| 4 | PdCl₂(dppf) | - | Variable | Can be effective, but may require optimization.[3] |
Table 2: Effect of Base on the Suzuki Coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-bromoanisole
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 88 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 75 |
Data adapted from a representative Suzuki coupling reaction involving an electron-rich boronic acid.[7]
Table 3: Common Solvents for Suzuki-Miyaura Coupling of Aryl Bromides
| Solvent System | Typical Base(s) | Expected Yield | Notes |
| 1,4-Dioxane/Water | K₃PO₄, K₂CO₃ | Good to Excellent | A robust and widely applicable solvent system.[6] |
| Toluene/Water | Various | Good to High | A common choice for reactions at higher temperatures.[6] |
| THF/Water | Various | Good | A versatile solvent that can promote a range of couplings.[6] |
| DMF/Water | K₂CO₃, K₃PO₄ | Moderate to Good | Useful for substrates with poor solubility, but be aware of potential side reactions.[6] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point for your experiments.
Materials:
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This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 1-5 mol%)
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Base (e.g., K₃PO₄, 2.0-3.0 equiv), finely ground
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
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Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid, palladium catalyst, ligand, and base under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system, ensure all components are degassed.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Visualizations
References
Technical Support Center: Troubleshooting Protodeboronation in Reactions with 4-Bromo-2,5-dimethoxybenzoic acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation in chemical reactions involving 4-Bromo-2,5-dimethoxybenzoic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the case of this compound, this leads to the formation of the byproduct 1-bromo-2,5-dimethoxybenzene, consuming the starting material and reducing the yield of the desired coupled product.[2] The electron-donating methoxy groups on the phenyl ring of this compound can increase its susceptibility to protodeboronation, especially under the basic conditions typically required for Suzuki-Miyaura coupling reactions.[2][3]
Q2: What are the primary factors that promote protodeboronation?
A2: Several reaction conditions can accelerate the rate of protodeboronation:
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High pH (Basic Conditions): The presence of a base, essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle, can also facilitate protodeboronation.[2][4]
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Elevated Temperatures: Higher reaction temperatures can increase the rate of both the desired coupling reaction and the undesired protodeboronation.[2]
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Presence of Water: While a controlled amount of water is often necessary to dissolve the base and facilitate the catalytic cycle, excess water can act as a proton source for protodeboronation.[2]
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Prolonged Reaction Times: Extended reaction durations can lead to the gradual decomposition of the boronic acid via protodeboronation.[2]
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Inefficient Catalyst System: If the desired cross-coupling reaction is slow due to a suboptimal catalyst or ligand, the competing protodeboronation side reaction can become more significant.[2]
Q3: How can I detect and quantify the extent of protodeboronation in my reaction?
A3: The primary byproduct of the protodeboronation of this compound is 1-bromo-2,5-dimethoxybenzene. You can monitor the formation of this byproduct and the consumption of your starting materials using standard analytical techniques such as:
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Thin-Layer Chromatography (TLC): A rapid and qualitative method to assess the progress of the reaction.[2]
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High-Performance Liquid Chromatography (HPLC): Allows for accurate quantification of the starting material, desired product, and the protodeboronated byproduct.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of the desired product to the protodeboronated byproduct by integrating characteristic peaks.
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions with this compound where protodeboronation is a suspected issue.
| Problem | Potential Cause | Suggested Solution(s) |
| Low yield of desired product with significant formation of 1-bromo-2,5-dimethoxybenzene. | Reaction conditions are too harsh, favoring protodeboronation. | - Lower the reaction temperature: If using a highly active catalyst, it may be possible to run the reaction at a lower temperature (e.g., 60-80 °C) to slow down the rate of protodeboronation.- Use a milder base: Switch from strong bases like NaOH or KOH to weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[5][6]- Optimize water content: Use anhydrous solvents and carefully dried reagents. If water is necessary for the base, use a minimal, controlled amount.[5] |
| Starting material is consumed, but the desired product yield is low, and the protodeboronated byproduct is the main impurity. | The rate of protodeboronation is faster than the rate of the desired cross-coupling reaction. | - Use a more active catalyst system: For electron-rich and sterically hindered substrates like this, standard catalysts like Pd(PPh₃)₄ may be inefficient. Switch to a more robust system with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[5]- Use a boronic ester: Convert the boronic acid to a more stable derivative, such as a pinacol boronic ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate. These "slow-release" strategies maintain a low concentration of the reactive boronic acid, minimizing protodeboronation.[1][5] |
| Inconsistent reaction outcomes and degradation of the boronic acid upon storage. | This compound may be unstable. | - Store the boronic acid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. - Use freshly prepared or purified boronic acid for reactions. - Consider converting the boronic acid to a more stable derivative (pinacol or MIDA ester) for long-term storage. |
Quantitative Data
The selection of the base is a critical parameter that can significantly influence the yield of the desired product and, consequently, the extent of protodeboronation. The following table summarizes the impact of different bases on the yield of a Suzuki-Miyaura coupling reaction between (4-Bromo-2,5-dimethoxyphenyl)boronic acid and 4-bromoanisole.
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 88 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 85 |
Data sourced from a representative experimental protocol.[6] This data suggests that for this particular transformation, stronger inorganic bases like K₃PO₄ provide a higher yield, indicating a more favorable ratio of the desired coupling reaction to protodeboronation.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific coupling partners.
Materials:
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This compound (1.2 equivalents)
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Aryl halide (1.0 equivalent)
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Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, or a pre-catalyst like Pd(PPh₃)₄)
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Base (e.g., K₃PO₄, 2.0-3.0 equivalents)
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Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Degassed water (if required for the base)
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Schlenk flask or reaction vial
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Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the this compound, the aryl halide, the base, and the palladium catalyst/ligand.[5]
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[5]
-
Solvent Addition: Add the degassed anhydrous solvent, followed by the degassed water (if using a mixed solvent system), via syringe.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.[5]
Visualizations
Caption: Troubleshooting workflow for addressing protodeboronation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
minimizing homocoupling of 4-Bromo-2,5-dimethoxybenzoic acid derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the minimization of homocoupling side reactions involving 4-Bromo-2,5-dimethoxybenzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a significant problem with this compound derivatives?
A1: Homocoupling is an undesired side reaction where two molecules of one of the coupling partners react with each other, rather than with the intended cross-coupling partner. For instance, in a Suzuki reaction, two molecules of the boronic acid derivative can couple to form a symmetrical biaryl byproduct.[1] With a substrate like this compound, this issue is often magnified. The two electron-donating methoxy groups make the aryl bromide less reactive towards the initial oxidative addition step in the catalytic cycle, which can be rate-limiting.[2] This slower desired reaction rate provides a greater opportunity for competing side reactions like homocoupling to occur.[2]
Q2: What are the primary causes of homocoupling in common cross-coupling reactions?
A2: The causes vary depending on the reaction type:
-
Suzuki Coupling: The main culprits are dissolved oxygen and the presence of palladium(II) species. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling of the boronic acid.[1][3][4][5] Using a Pd(II) precatalyst without efficient reduction to Pd(0) can also lead to homocoupling.[1][4]
-
Sonogashira Coupling: The homocoupling of the terminal alkyne partner is known as Glaser coupling.[6][7] This side reaction is often promoted by the copper(I) co-catalyst, especially in the presence of an oxidant like oxygen.[6][8] Therefore, running the reaction under strictly inert conditions is crucial.[6] Copper-free protocols have been developed specifically to avoid this issue.[6][7]
-
Buchwald-Hartwig Amination: While homocoupling of the aryl halide can occur, other side reactions like hydrodehalogenation (replacement of the bromine with a hydrogen) via β-hydride elimination are often more competitive.[9][10]
Q3: My starting material is consumed, but I have a low yield of the desired product and a significant byproduct. How do I confirm it's a homocoupled product?
A3: The homocoupled byproduct will have a molecular weight corresponding to the dimerization of one of your starting materials, minus the atoms lost during coupling. For example, in a Suzuki reaction with an aryl boronic acid, the homocoupled product is a symmetric biaryl. This can be confirmed by analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the byproduct and NMR (Nuclear Magnetic Resonance) spectroscopy to confirm its symmetrical structure.
Q4: Can the quality of my boronic acid derivative affect homocoupling?
A4: Yes, absolutely. Boronic acids can degrade over time, particularly when exposed to air and moisture.[11] They can exist in equilibrium with their trimeric anhydride form, known as boroxines.[11] Furthermore, a common side reaction is protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond, reducing the amount of active nucleophile available for the desired cross-coupling.[2] Using high-purity boronic acids or converting them to more stable derivatives like pinacol boronate esters can significantly improve reaction outcomes and consistency.[2][11]
Troubleshooting Guides
This section provides structured guidance to minimize homocoupling for specific reaction types.
Guide 1: Suzuki-Miyaura Coupling
Issue: Significant formation of the boronic acid homocoupled byproduct.
Caption: Troubleshooting workflow for Suzuki coupling homocoupling.
Detailed Steps:
-
Inert Atmosphere is Critical: The most common cause of homocoupling is the presence of oxygen.[3][5] Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[12]
-
Re-evaluate Your Catalyst System: For an electron-rich, sterically hindered substrate like this compound, standard catalysts like Pd(PPh₃)₄ are often insufficient.[2]
-
Ligand Choice: Switch to modern, bulky, electron-rich phosphine ligands such as SPhos or RuPhos. These ligands promote the desired reductive elimination step and stabilize the Pd(0) species, outcompeting the homocoupling pathway.[2][13]
-
Palladium Source: If using a Pd(II) source like Pd(OAc)₂, the initial reduction to Pd(0) can itself generate species that promote homocoupling.[4] Consider using an air-stable, well-defined Pd(0) precatalyst (e.g., a palladacycle like XPhos Pd G3) that cleanly generates the active catalyst.[3]
-
-
Optimize Base and Solvent: The choice of base is critical. For electron-rich systems, a moderately strong inorganic base is often effective.
-
Recommended Base: Finely powdered potassium phosphate (K₃PO₄) is a robust choice for this type of substrate.[2][14]
-
Solvent System: A mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O) is common. Ensure vigorous stirring for biphasic systems to maximize interfacial contact.[3] Anhydrous conditions can sometimes reduce side reactions like protodeboronation.[3]
-
Guide 2: Sonogashira Coupling
Issue: Significant formation of the alkyne dimer (Glaser coupling byproduct).
Caption: Troubleshooting workflow for Sonogashira (Glaser) homocoupling.
Detailed Steps:
-
Eliminate the Copper Co-catalyst: The most direct way to prevent Glaser coupling is to remove its primary promoter, the copper salt.[6][7][8] Numerous copper-free Sonogashira protocols have been developed and are highly effective.[7] These typically rely on a palladium catalyst and a suitable base, such as an amine.
-
Strictly Anaerobic Conditions: If a copper-catalyzed protocol must be used, the exclusion of oxygen is paramount as it facilitates the oxidative dimerization of the alkyne.[6] Use degassed solvents and ensure the reaction is maintained under a robust inert atmosphere (Argon or Nitrogen) from start to finish.
-
Base and Solvent Choice: Use a high-purity amine (e.g., triethylamine or diisopropylamine) that has been degassed. The amine acts as both the base and often as a solvent or co-solvent.
Guide 3: Buchwald-Hartwig Amination
Issue: Low yield of the desired C-N coupled product, with potential formation of a biaryl homocoupled byproduct or hydrodehalogenation.
Detailed Steps:
-
Ligand Selection is Key: The success of Buchwald-Hartwig amination, especially with challenging substrates, is highly dependent on the phosphine ligand.[15] For electron-rich aryl bromides, bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, XantPhos) are often required to facilitate the crucial reductive elimination step and prevent side reactions.[15][16]
-
Choice of Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[17] Ensure the base is fresh and handled under anhydrous conditions if possible.
-
Palladium Precatalyst: As with Suzuki couplings, using a well-defined, air-stable palladacycle precatalyst (e.g., G3 or G4 type) can provide more consistent and reproducible results compared to generating the active catalyst in situ from sources like Pd₂(dba)₃.[16]
Data Presentation: Condition Screening
The following table summarizes representative conditions for minimizing homocoupling and maximizing the yield of the desired cross-coupled product when using an electron-rich aryl bromide, analogous to this compound.
Table 1: Comparison of Reaction Conditions for Suzuki Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (3) | Dioxane/H₂O | 90 | 12 | Low/Complex Mixture | [14] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 16 | 92 | [2] |
| 3 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | >95 | [3] |
Data is representative for electron-rich aryl bromides and serves as a strong starting point for optimization.
Experimental Protocols
Protocol 1: Optimized Suzuki Coupling to Minimize Homocoupling
This protocol provides a robust starting point for coupling a derivative of this compound with an arylboronic acid.
Reagents & Equipment:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
XPhos Pd G3 (or similar G3 palladacycle) (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed Water
-
Schlenk flask or reaction vial with septum cap
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: In a dry Schlenk flask under an inert atmosphere, combine the this compound derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
Catalyst Addition: Add the XPhos Pd G3 precatalyst (0.02 equiv) to the flask under the inert atmosphere.
-
Degassing: Seal the flask and perform a minimum of three vacuum/backfill cycles with your inert gas to ensure a completely oxygen-free environment.[2]
-
Solvent Addition: Prepare a degassed 4:1 mixture of dioxane and water by bubbling argon through the solvents for 30 minutes. Add the solvent mixture to the reaction flask via syringe.[2]
-
Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. Typical reaction times are 4-18 hours.
-
Workup: After the reaction is complete (as judged by the consumption of the starting bromide), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is designed to eliminate the possibility of Glaser homocoupling.
Reagents & Equipment:
-
This compound derivative (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (2-3 mol%)
-
Diisopropylamine (DIPA) or Triethylamine (TEA), degassed
-
Anhydrous, degassed THF or Toluene
-
Schlenk flask or sealed reaction tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the this compound derivative (1.0 equiv) and the palladium catalyst (0.02 equiv).
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with inert gas.
-
Solvent and Reagent Addition: Add degassed solvent (e.g., THF), followed by the degassed amine base (e.g., DIPA, ~3.0 equiv). Finally, add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) as needed. The reaction is often complete within 2-24 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the mixture and purify directly by column chromatography or perform an aqueous workup similar to Protocol 1 before purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig_reaction [chemeurope.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 4-Bromo-2,5-dimethoxybenzoic Acid Cross-Coupling
Welcome to the technical support center for the cross-coupling of 4-Bromo-2,5-dimethoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is resulting in a low yield. What are the primary challenges with this substrate?
A1: Low yields with this compound in cross-coupling reactions are often attributed to a combination of electronic and steric effects, as well as the presence of the carboxylic acid functionality. The two electron-donating methoxy groups render the aryl bromide less reactive towards oxidative addition, which is frequently the rate-limiting step in the catalytic cycle.[1] Additionally, the ortho-methoxy group introduces steric hindrance, which can impede the approach of the palladium catalyst. The carboxylic acid group can also complicate the reaction by reacting with the base, leading to solubility issues or undesired side reactions.
Q2: Which type of palladium catalyst system is recommended for this electron-rich and sterically hindered substrate?
A2: For challenging substrates like this compound, standard catalysts such as Pd(PPh₃)₄ may prove insufficient.[1] More robust catalyst systems are generally required. Consider employing a palladium precursor, such as Pd(OAc)₂ or a pre-catalyst, in combination with a bulky, electron-rich phosphine ligand. Ligands like SPhos and XPhos have shown great success in promoting the coupling of electron-rich aryl bromides by facilitating the oxidative addition step.[2][3]
Q3: How does the carboxylic acid group on this compound affect the cross-coupling reaction?
A3: The carboxylic acid group can interfere with the cross-coupling reaction in several ways. It will react with the basic conditions required for many coupling reactions, which can affect the solubility of the substrate. The resulting carboxylate may not be soluble in the organic solvent, hindering its participation in the reaction. To mitigate these issues, it is often advisable to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) before performing the cross-coupling reaction.
Q4: What are the common side reactions observed during the cross-coupling of this compound?
A4: Several side reactions can occur, leading to reduced yields of the desired product. These include:
-
Dehalogenation: The bromo group is replaced by a hydrogen atom, leading to the formation of 2,5-dimethoxybenzoic acid. This can be promoted by certain bases or impurities in the solvent.[4]
-
Homocoupling: The coupling partner (e.g., a boronic acid in a Suzuki reaction) can couple with itself to form a biaryl byproduct. This is often competitive with the desired cross-coupling, especially if the main reaction is slow.[1]
-
Catalyst Decomposition: The palladium catalyst can decompose to form inactive palladium black, particularly at elevated temperatures or if not properly stabilized by the ligand.[1]
Q5: Are there alternative cross-coupling strategies for this compound besides the standard Suzuki-Miyaura coupling?
A5: Yes, other cross-coupling reactions can be considered.
-
Decarboxylative Cross-Coupling: This approach uses the carboxylic acid group as a handle for the coupling reaction, eliminating the need for pre-functionalization to a boronic acid or other organometallic reagent.[5][6]
-
Heck Reaction: For the formation of a C-C bond with an alkene.[7][8][9]
-
Sonogashira Coupling: For the formation of a C-C bond with a terminal alkyne.[10][11][12]
-
Buchwald-Hartwig Amination: For the formation of a C-N bond with an amine.[13][14][15][16]
Troubleshooting Guide
Issue: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalyst System | Switch to a palladium precursor (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). Consider using a pre-formed catalyst for better reproducibility.[2][4] |
| Suboptimal Reaction Conditions | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, THF), including aqueous mixtures. Optimize the reaction temperature; higher temperatures may be needed for the sluggish oxidative addition but can also lead to catalyst decomposition.[4] |
| Interference from Carboxylic Acid | Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. This prevents interference with the base and improves solubility. |
| Poor Reagent Quality | Ensure all reagents, especially the coupling partner (e.g., boronic acid), are pure and dry. Solvents should be anhydrous and degassed to prevent catalyst deactivation and side reactions.[4] |
Issue: Significant Side Product Formation
| Side Product Observed | Troubleshooting Steps |
| Dehalogenated Starting Material | Switch to a weaker base (e.g., K₂CO₃ instead of stronger alkoxides). Ensure the solvent is aprotic and free of potential hydride sources.[17] |
| Homocoupling of Coupling Partner | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxygen. Use a Pd(0) pre-catalyst or ensure complete reduction of a Pd(II) precursor.[1] |
Data Presentation: Catalyst Systems for Analogous Electron-Rich Aryl Bromides
While specific data for this compound is limited in the readily available literature, the following table summarizes effective catalyst systems for the Suzuki-Miyaura coupling of structurally similar electron-rich aryl bromides. These serve as a strong starting point for optimization.
| Aryl Bromide | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | [18] |
| 4-Bromophenol | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90 | 92 | [19] |
| 1-Bromo-2,5-dimethoxybenzene | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | High (not specified) | [1] |
| 4-Bromoacetophenone | PdCl₂(PPh₃)₂ | - | KOH | H₂O | 100 | 94 | [19] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Ester-Protected this compound
This protocol is a robust starting point for the coupling of an esterified derivative of this compound with an arylboronic acid.
Materials:
-
Methyl 4-bromo-2,5-dimethoxybenzoate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)
-
Anhydrous and degassed Dioxane/Water (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the methyl 4-bromo-2,5-dimethoxybenzoate, arylboronic acid, and finely powdered K₃PO₄.
-
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent under an inert atmosphere before adding it to the main reaction flask.
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Troubleshooting logic for low-yielding cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 6. Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: 4-Bromo-2,5-dimethoxybenzoic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 4-Bromo-2,5-dimethoxybenzoic acid. The following sections address common issues related to reaction yield and the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield with this compound unexpectedly low?
A1: Low yields can stem from several factors. Solubility is a primary concern; if the acid is not fully dissolved, the reaction will be slow and incomplete. Other factors include the choice of an inappropriate solvent for the specific reaction mechanism (e.g., using a protic solvent for a reaction that is disfavored by hydrogen bonding), side reactions, or catalyst deactivation. A systematic approach to troubleshooting is recommended.
Q2: How does the choice of solvent affect Suzuki-Miyaura cross-coupling reactions with derivatives of this compound?
A2: The solvent system in Suzuki-Miyaura couplings is critical as it influences catalyst stability, reagent solubility, and the reaction mechanism.[1] For the related (4-Bromo-2,5-dimethoxyphenyl)boronic acid, polar aprotic solvents like DMF and DME, often mixed with water, are used to dissolve the inorganic base and the organoboron reagent.[1] However, for some heterocyclic substrates, less polar solvents such as toluene may provide better yields.[1] Screening a range of solvents is often necessary to find the optimal conditions.
Q3: What type of solvent is recommended for nucleophilic aromatic substitution (SNAr) reactions on this compound?
A3: For SNAr reactions, polar aprotic solvents such as DMSO, DMF, or acetonitrile are generally preferred. These solvents are effective at dissolving the substrate and the nucleophile while not solvating the nucleophile so strongly as to reduce its reactivity.[2][3] Polar protic solvents like water or alcohols can decrease the rate of SN2-type reactions by stabilizing the nucleophile through hydrogen bonding.[4][5]
Q4: For an esterification reaction of this compound, what is a standard solvent choice?
A4: In a classic Fischer-Speier esterification, a large excess of the alcohol (e.g., methanol, ethanol) serves as both the reactant and the solvent.[6][7] This high concentration of alcohol helps to drive the reaction equilibrium towards the ester product. For substrates that are sensitive to strong acids or are sterically hindered, a milder method like the Steglich esterification can be employed using an aprotic solvent such as dichloromethane (DCM) or DMF.[6][7]
Troubleshooting Guides
Issue 1: Low Yield in Esterification Reactions
Problem: Attempting a Fischer-Speier esterification of this compound in methanol with a sulfuric acid catalyst results in a low yield of the desired methyl ester.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Incomplete Reaction | The reaction is reversible. Increase the reflux time and monitor by TLC. Ensure the alcohol is in large excess and consider removing water as it forms, for example, with a Dean-Stark apparatus if using a solvent like toluene.[8] |
| Poor Solubility | Although soluble in alcohols, at lower temperatures or with insufficient solvent, solubility may be limited. Ensure the starting material is fully dissolved before monitoring reaction completion. |
| Substrate Sensitivity | The substrate may be sensitive to the strong acid and high temperature, leading to decomposition. Consider a milder esterification method. |
| Steric Hindrance | The methoxy group ortho to the carboxylic acid may cause some steric hindrance. |
Alternative Protocol: Steglich Esterification
If the Fischer-Speier method fails, the Steglich esterification is an excellent alternative that proceeds under milder conditions and is suitable for sterically hindered substrates.[7]
Issue 2: Poor Performance in a Suzuki-Miyaura Cross-Coupling Reaction
Problem: A Suzuki-Miyaura coupling of a this compound derivative gives a low yield of the biaryl product, with significant starting material remaining.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Sub-optimal Solvent System | The solubility of the reactants, base, and catalyst complex is highly dependent on the solvent. If using a single organic solvent, consider a biphasic mixture (e.g., Toluene/Water, Dioxane/Water) to improve the solubility of the inorganic base and facilitate the catalytic cycle.[1] |
| Incorrect Base/Solvent Pairing | The effectiveness of the base can be solvent-dependent. For instance, stronger inorganic bases like K₃PO₄ often perform well in dioxane/water mixtures.[9] |
| Catalyst Deactivation | The palladium catalyst can decompose, especially at high temperatures.[10] Ensure the reaction is properly degassed to remove oxygen. Consider using a more robust ligand to stabilize the catalyst. |
| Side Reactions | Protodeboronation (cleavage of the C-B bond) of the boronic acid partner can be a significant side reaction, often promoted by the base and water.[10] |
Data Presentation
Table 1: Solvent Systems Used in Reactions Involving 4-Bromo-2,5-dimethoxy-substituted Phenyl Compounds
| Reaction Type | Compound Type | Solvent System | Catalyst/Reagents | Typical Yield | Reference |
| Oxidation | 4-Bromo-2,5-dimethoxybenzaldehyde | Water / Acetonitrile | NaClO₂, NaH₂PO₄, H₂O₂ | 95% | [11] |
| Suzuki Coupling | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | 1,4-Dioxane / Water (4:1) | Pd(PPh₃)₄, K₃PO₄ | 92% | [9] |
| Suzuki Coupling | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | Toluene / Water | Pd Catalyst, Base | Good to Excellent | [1] |
| Suzuki Coupling | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | THF / Water | Pd Catalyst, Base | Good | [1] |
| Bromination | 2,5-dimethoxybenzaldehyde | Glacial Acetic Acid (GAA) | Bromine | ~60% | [12] |
Experimental Protocols
Protocol 1: Oxidation of 4-Bromo-2,5-dimethoxybenzaldehyde to this compound
This protocol details the synthesis of the target acid from its corresponding aldehyde, highlighting an effective solvent system.
Materials:
-
4-Bromo-2,5-dimethoxybenzaldehyde
-
Sodium hypochlorite (NaClO₂)
-
Disodium hydrogenphosphate (Na₂HPO₄)
-
Hydrogen peroxide (H₂O₂)
-
Water
-
Acetonitrile
Procedure:
-
Dissolve 4-Bromo-2,5-dimethoxybenzaldehyde in a mixture of acetonitrile and water.
-
Add disodium hydrogenphosphate and hydrogen peroxide to the solution.
-
Slowly add sodium hypochlorite to the reaction mixture at 20°C under an inert atmosphere.
-
Stir the reaction until completion, monitoring by TLC.
-
Upon completion, perform a suitable aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product, for example, by recrystallization. A yield of approximately 95% can be expected.[11]
Protocol 2: Suzuki-Miyaura Coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid
This protocol is based on conditions optimized for a closely related boronic acid and demonstrates a robust solvent and base system.[9]
Materials:
-
(4-Bromo-2,5-dimethoxyphenyl)boronic acid (1.2 mmol)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
Procedure:
-
To a round-bottom flask, add the boronic acid, aryl halide, potassium phosphate, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add 1,4-dioxane and deionized water via syringe.
-
Stir the reaction mixture vigorously and heat to 90°C for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. A yield of approximately 92% can be achieved under these conditions.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
Technical Support Center: Synthesis of 4-Bromo-2,5-dimethoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts during the synthesis of 4-Bromo-2,5-dimethoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent laboratory synthesis involves a two-step process:
-
Bromination of 2,5-dimethoxybenzaldehyde: This initial step introduces a bromine atom onto the aromatic ring of 2,5-dimethoxybenzaldehyde.
-
Oxidation of 4-Bromo-2,5-dimethoxybenzaldehyde: The resulting aldehyde is then oxidized to the corresponding carboxylic acid, yielding the final product.
An alternative approach involves the direct bromination of 2,5-dimethoxybenzoic acid, though this can sometimes lead to a different impurity profile.
Q2: What are the primary byproducts I should expect in the synthesis of this compound?
A2: The primary byproducts typically arise from the initial bromination step and are carried through the subsequent oxidation. The most common byproducts include:
-
6-Bromo-2,5-dimethoxybenzoic acid: A regioisomer formed during the bromination of 2,5-dimethoxybenzaldehyde.[1]
-
2,5-dimethoxybenzoic acid: Results from the oxidation of unreacted 2,5-dimethoxybenzaldehyde starting material.
-
Dibromo-2,5-dimethoxybenzoic acid: Arises from over-bromination of the starting material or the mono-brominated intermediate.
-
Unreacted 4-Bromo-2,5-dimethoxybenzaldehyde: Due to incomplete oxidation in the final step.
Q3: My final product is a brownish or reddish color. What could be the cause?
A3: A colored product often indicates the presence of trace impurities. In the context of this synthesis, coloration can be due to:
-
Residual bromine: If not properly quenched or removed after the bromination step.
-
Formation of quinone-like structures: Oxidation of the electron-rich aromatic ring can sometimes lead to colored byproducts, especially under harsh reaction conditions.
-
Trace metallic impurities: If metal-based oxidizing agents are used and not completely removed during workup.
Q4: How can I minimize the formation of the 6-Bromo regioisomer?
A4: The formation of the 6-Bromo isomer is a known side reaction in the bromination of 2,5-dimethoxybenzaldehyde.[1] To minimize its formation, consider the following:
-
Reaction Temperature: Perform the bromination at a controlled, low temperature.
-
Solvent Choice: The choice of solvent can influence the regioselectivity of the reaction. Acetic acid is a common solvent for this reaction.[1]
-
Rate of Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of bromine and reduce the likelihood of side reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Presence of an additional aromatic signal in ¹H NMR, appearing as an AB quartet. | Contamination with the 6-Bromo-2,5-dimethoxybenzoic acid regioisomer.[1] | - Purify the crude product via fractional recrystallization or column chromatography. - Monitor the reaction closely by TLC during the bromination step to optimize for the desired product. |
| A peak corresponding to the molecular weight of 2,5-dimethoxybenzoic acid is observed in Mass Spectrometry. | Incomplete bromination of the starting material, leading to the presence of 2,5-dimethoxybenzaldehyde which is subsequently oxidized. | - Ensure the use of a slight excess of the brominating agent. - Increase the reaction time for the bromination step while monitoring by TLC. |
| A peak corresponding to a dibrominated species is observed in Mass Spectrometry. | Over-bromination of the aromatic ring. | - Use a stoichiometric amount of the brominating agent. - Perform the reaction at a lower temperature. |
| The presence of an aldehyde peak (~9.5-10.5 ppm) in the ¹H NMR of the final product. | Incomplete oxidation of 4-Bromo-2,5-dimethoxybenzaldehyde. | - Increase the reaction time or temperature of the oxidation step. - Use a stronger oxidizing agent or a higher molar equivalent of the current oxidant. - Purify the final product by recrystallization to remove the less polar aldehyde. |
Experimental Protocols
Key Experiment: Identification of Byproducts by ¹H NMR and LC-MS
This protocol outlines the general procedure for analyzing the crude product to identify potential byproducts.
1. Sample Preparation:
-
Dissolve a small amount (5-10 mg) of the crude this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for ¹H NMR analysis.
-
Prepare a dilute solution (e.g., 1 mg/mL) of the crude product in a solvent compatible with LC-MS analysis (e.g., methanol or acetonitrile).
2. ¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum of the sample.
-
Analysis:
-
This compound (Product): Look for two singlets in the aromatic region (typically between 7.0 and 7.5 ppm) and two singlets for the methoxy groups (around 3.8-4.0 ppm).
-
6-Bromo-2,5-dimethoxybenzoic acid (Byproduct): This isomer will typically show an AB quartet in the aromatic region due to the coupling of the two adjacent aromatic protons.[1]
-
2,5-dimethoxybenzoic acid (Byproduct): Will show a more complex splitting pattern in the aromatic region compared to the product.
-
4-Bromo-2,5-dimethoxybenzaldehyde (Unreacted): The presence of a characteristic aldehyde proton signal between 9.5 and 10.5 ppm.
-
3. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Inject the prepared sample into an LC-MS system.
-
Use a suitable reversed-phase column (e.g., C18) and a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).
-
Analysis:
-
Monitor the elution profile and identify the major product peak.
-
Analyze the mass spectra of any minor peaks to identify potential byproducts based on their molecular weights.
-
| Compound | Expected Molecular Weight ( g/mol ) |
| This compound | 261.07 |
| 6-Bromo-2,5-dimethoxybenzoic acid | 261.07 |
| 2,5-dimethoxybenzoic acid | 182.17 |
| Dibromo-2,5-dimethoxybenzoic acid | 339.96 |
| 4-Bromo-2,5-dimethoxybenzaldehyde | 245.07 |
Byproduct Identification Workflow
The following diagram illustrates the logical workflow for identifying potential byproducts in the synthesis of this compound.
Caption: Workflow for byproduct identification.
References
Technical Support Center: Large-Scale Synthesis of 4-Bromo-2,5-dimethoxybenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-Bromo-2,5-dimethoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the large-scale synthesis of this compound?
A1: The primary industrial routes start from either 2,5-dimethoxybenzoic acid or 2,5-dimethoxybenzaldehyde. An alternative multi-step synthesis beginning with the more economical 3,4-dimethoxy-toluene has also been reported, which involves a directed bromination followed by oxidation.
Q2: What are the main challenges encountered during the scale-up of this synthesis?
A2: Key challenges include managing the exothermic nature of the bromination reaction, controlling regioselectivity to minimize byproduct formation (such as di-brominated species), handling hazardous brominating agents like molecular bromine, and achieving efficient purification of the final product to meet pharmaceutical-grade specifications.
Q3: Are there safer alternatives to using liquid bromine for the bromination step?
A3: Yes, several safer brominating agents are used in industrial settings. These include N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). In-situ generation of bromine from reagents like sodium bromide with an oxidizing agent (e.g., hydrogen peroxide or Oxone) is another greener and safer approach that avoids the handling and storage of liquid bromine.
Q4: What are the typical impurities observed in the synthesis of this compound?
A4: Common impurities include the starting material (unreacted 2,5-dimethoxybenzoic acid or its aldehyde precursor), di-brominated byproducts (e.g., 3,6-dibromo-2,5-dimethoxybenzoic acid), and other positional isomers depending on the reaction conditions.
Q5: What purification methods are suitable for large-scale production?
A5: At a large scale, recrystallization is the most common and cost-effective method for purifying this compound. The choice of solvent is critical for achieving high purity and yield. Common solvent systems include acetic acid/water mixtures or alcohols.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC).- Ensure the reaction is stirred efficiently to maintain homogeneity.- Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation. |
| Suboptimal Reaction Temperature | - For bromination with molecular bromine, maintain the recommended temperature range (e.g., 0-10 °C during addition) to prevent side reactions.- For reactions with NBS, ensure the temperature is sufficient to initiate the reaction but not so high as to cause decomposition or unwanted side reactions. |
| Loss of Product During Work-up | - Ensure the pH is appropriately adjusted to precipitate the carboxylic acid fully.- Minimize the number of transfer steps to reduce mechanical losses.- Optimize the recrystallization solvent and conditions to maximize recovery. |
| Decomposition of Starting Material or Product | - Avoid excessively high temperatures and prolonged reaction times.- Ensure the absence of strong oxidizing or reducing agents that are incompatible with the reactants. |
Problem 2: High Levels of Di-brominated Impurities
| Possible Cause | Troubleshooting Step |
| Excess Brominating Agent | - Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. Accurately determine the purity of the starting material to calculate the required amount of brominating agent precisely.- Add the brominating agent slowly and in a controlled manner to the reaction mixture. |
| High Reaction Temperature | - Maintain a low and controlled temperature during the addition of the brominating agent and throughout the reaction. High temperatures can increase the rate of the second bromination. |
| Inadequate Mixing | - Ensure vigorous and efficient stirring to prevent localized high concentrations of the brominating agent, which can lead to over-bromination. |
Problem 3: Runaway Exothermic Reaction
| Possible Cause | Troubleshooting Step |
| Rapid Addition of Brominating Agent | - Add the brominating agent dropwise or in small portions at a controlled rate.[1] - Use a dosing pump for precise and consistent addition on a large scale. |
| Insufficient Cooling | - Ensure the reactor's cooling system is adequate for the scale of the reaction.[2]- Pre-cool the reaction mixture before starting the addition of the brominating agent.[2]- Use a suitable cooling bath or a jacketed reactor with a circulating coolant. |
| High Concentration of Reactants | - Consider diluting the reaction mixture with a suitable solvent to moderate the reaction rate and heat generation.[2] |
Experimental Protocols
Protocol 1: Bromination of 2,5-Dimethoxybenzoic Acid with Molecular Bromine
-
Reaction Setup: Charge a jacketed glass reactor with 2,5-dimethoxybenzoic acid and a suitable solvent such as glacial acetic acid. Begin vigorous stirring.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Bromine Addition: Slowly add a solution of molecular bromine (1.05 equivalents) in glacial acetic acid to the reactor over a period of 2-4 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until reaction completion is confirmed by HPLC.
-
Quenching: Quench the reaction by slowly adding a solution of sodium bisulfite until the red-brown color of bromine disappears.
-
Precipitation and Filtration: Add water to the reaction mixture to precipitate the crude product. Filter the solid and wash with ample water to remove acetic acid and inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield pure this compound.
Protocol 2: Synthesis via Directed Bromination and Oxidation of 3,4-Dimethoxy-toluene
This two-step process is adapted from patent literature and offers an alternative route from a more accessible starting material.
Step 1: Directed Bromination of 3,4-Dimethoxy-toluene
-
Reaction Setup: In a suitable reactor, charge 3,4-dimethoxy-toluene, a metal bromide (e.g., sodium bromide), and sulfuric acid.
-
Oxidant Addition: Slowly add hydrogen peroxide to the mixture while maintaining the temperature between 30-60 °C.
-
Reaction: Stir the reaction for 2-4 hours until completion.
-
Work-up: Quench the reaction with an aqueous solution of sodium bisulfite. Extract the product, 2-bromo-4,5-dimethoxy-toluene, with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer and concentrate under reduced pressure.
Step 2: Oxidation to this compound
-
Reaction Setup: Dissolve the crude 2-bromo-4,5-dimethoxy-toluene from the previous step in an aqueous solution containing potassium permanganate and a phase transfer catalyst such as tetrabutylammonium bromide.
-
Reaction: Heat the mixture to 50-90 °C and stir for 5-6 hours.
-
Work-up: After the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Purification: Filter the solid, wash with water, and recrystallize to obtain pure this compound.
Quantitative Data Summary
| Parameter | Bromination of 2,5-Dimethoxybenzoic Acid (Typical) | Multi-step Synthesis from 3,4-Dimethoxy-toluene |
| Starting Material | 2,5-Dimethoxybenzoic Acid | 3,4-Dimethoxy-toluene |
| Key Reagents | Molecular Bromine, Acetic Acid | H₂O₂, NaBr, H₂SO₄, KMnO₄, TBAB |
| Yield | > 85% | ~97% (Bromination), Oxidation yield varies |
| Purity (after recrystallization) | > 99% | > 95% |
| Key Reaction Temperature | 0-10 °C (addition), RT (reaction) | 30-60 °C (Bromination), 50-90 °C (Oxidation) |
Visualizations
Caption: Alternative synthetic routes to this compound.
Caption: Troubleshooting logic for synthesis issues.
References
Validation & Comparative
A Comparative Guide to 4-Bromo-2,5-dimethoxybenzoic Acid and 4-Iodo-2,5-dimethoxybenzoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the development of novel therapeutics and functional materials, the choice of starting materials is a critical decision that dictates reaction efficiency, cost, and overall strategic success. This guide provides an objective, data-supported comparison between 4-Bromo-2,5-dimethoxybenzoic acid and 4-Iodo-2,5-dimethoxybenzoic acid, two closely related building blocks pivotal in the synthesis of various biologically active molecules.
The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond dissociation energy. The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond. This key distinction renders 4-iodo-2,5-dimethoxybenzoic acid generally more reactive in palladium-catalyzed cross-coupling reactions, as the initial, often rate-determining, oxidative addition step is more facile. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and higher yields. However, this performance advantage is often weighed against the higher cost of iodo-aromatic compounds.
Quantitative Data Summary: Performance in Cross-Coupling Reactions
The following tables summarize quantitative data from studies comparing the performance of aryl bromides and iodides in key cross-coupling reactions. While direct comparative data for the title compounds is not available for all reaction types, data from closely related analogs (halobenzoic acids and haloanisoles) under identical conditions are presented to provide a robust comparison.
Table 1: Suzuki-Miyaura Coupling of 4-Halobenzoic Acids with a Phenylboronic Acid Model
| Entry | Aryl Halide | Pd Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 4-Iodobenzoic acid | 0.1 | Room Temp | 24 | 100 |
| 2 | 4-Bromobenzoic acid | 0.1 | Room Temp | 24 | 12 |
| 3 | 4-Iodobenzoic acid | 0.01 | 70 | 24 | 100 |
| 4 | 4-Bromobenzoic acid | 0.01 | 70 | 24 | 100 |
Data extrapolated from a study on aqueous Suzuki–Miyaura coupling reactions. The data clearly shows the higher reactivity of the iodo-derivative, achieving full conversion at room temperature with low catalyst loading, a condition under which the bromo-derivative shows minimal reactivity.[1]
Table 2: Copper-Free Sonogashira Coupling of 4-Haloanisoles with Phenylacetylene
| Entry | Aryl Halide | Catalyst System | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(CH₃CN)₂Cl₂ / cataCXium A | 48 | 94 |
| 2 | 4-Bromoanisole | Pd(CH₃CN)₂Cl₂ / cataCXium A | 48 | 85 |
This data for the analogous methoxy-substituted aryl halides demonstrates that while both undergo the reaction, the aryl iodide provides a significantly higher yield under the same room-temperature conditions.[2]
Table 3: Buchwald-Hartwig Amination of 4-Haloanisoles with Aniline
| Entry | Aryl Halide | Solvent | Rate (Relative to Bromo in Toluene) |
| 1 | 4-Bromoanisole | Toluene | 1.0 |
| 2 | 4-Iodoanisole | Toluene | ~1.0 |
| 3 | 4-Bromoanisole | DME | 2.0 |
| 4 | 4-Iodoanisole | DME | 0.3 |
Interestingly, in the Buchwald-Hartwig amination, while aryl iodides are generally reactive, they can be outperformed by aryl bromides in certain polar aprotic solvents like DME, potentially due to iodide inhibition effects.[1]
Experimental Protocols
Detailed methodologies for the synthesis of the title compounds and their application in key cross-coupling reactions are provided below.
Synthesis of Starting Materials
Protocol 1: Synthesis of this compound
This is a two-step synthesis starting from the commercially available 2,5-dimethoxybenzaldehyde.
Step 1: Bromination of 2,5-dimethoxybenzaldehyde To a solution of 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL) at 0 °C, a solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL) is added slowly. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. Water (30 mL) is then added to precipitate the product. The crude solid is collected by filtration and purified to yield 4-bromo-2,5-dimethoxybenzaldehyde.[3]
Step 2: Oxidation to this compound The 4-bromo-2,5-dimethoxybenzaldehyde (1.0 equiv) is dissolved in a suitable solvent such as acetone. The solution is cooled in an ice bath, and a solution of potassium permanganate (KMnO₄) in water is added dropwise with vigorous stirring. The reaction is monitored by TLC. Once the starting material is consumed, the reaction is quenched with sodium bisulfite and acidified with dilute HCl. The product is extracted with an organic solvent and purified by recrystallization to yield this compound.[4]
Protocol 2: Synthesis of 4-Iodo-2,5-dimethoxybenzoic Acid
This synthesis can be achieved via the iodination of 1,4-dimethoxybenzene, followed by formylation and oxidation.
Step 1: Iodination of 1,4-dimethoxybenzene To a solution of 1,4-dimethoxybenzene in a suitable solvent, an iodinating agent such as N-Iodosuccinimide (NIS) or iodine monochloride (ICl) is added. The reaction is stirred at room temperature until completion, then worked up to yield 1-iodo-2,5-dimethoxybenzene.
Step 2: Formylation and Oxidation The resulting 1-iodo-2,5-dimethoxybenzene can be formylated to produce 4-iodo-2,5-dimethoxybenzaldehyde. Subsequent oxidation, similar to the protocol described for the bromo-analog using an oxidizing agent like potassium permanganate, will yield 4-iodo-2,5-dimethoxybenzoic acid.[5]
Cross-Coupling Methodologies
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the aryl halide (4-bromo- or 4-iodo-2,5-dimethoxybenzoic acid, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and a degassed solvent system (e.g., Toluene/Ethanol/H₂O or Dioxane/H₂O).
-
Heat the reaction mixture (typically 80-110 °C) and stir for the required time (2-24 h), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Protocol 4: General Procedure for Copper-Free Sonogashira Coupling
-
In a Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., SPhos, 4 mol%).
-
Add an anhydrous solvent (e.g., 1,4-dioxane), a base (e.g., Cs₂CO₃, 2.0 equiv), and the terminal alkyne (1.2 equiv).
-
Stir the reaction at the appropriate temperature (room temperature to 80 °C) for 4-24 hours.
-
After completion, the mixture is worked up by dilution with an organic solvent, washing with water, drying, and concentration. The product is purified by chromatography.[2]
Protocol 5: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), the amine (1.1-1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.2-1.5 equiv).
-
Seal the tube, evacuate, and backfill with an inert gas.
-
Add a degassed anhydrous solvent (e.g., toluene or dioxane).
-
Stir the mixture at the appropriate temperature (typically 80-110 °C) for 2-24 hours.
-
The reaction is then cooled, diluted, filtered through celite, and the filtrate is washed, dried, and concentrated. The final product is purified via column chromatography.
Visualization of a Relevant Biological Pathway
Compounds synthesized from 4-iodo-2,5-dimethoxy-scaffolds, such as 2,5-dimethoxy-4-iodoamphetamine (DOI), are potent agonists of the serotonin 5-HT₂A receptor. The signaling cascade initiated by the activation of this receptor is crucial to its psychoactive effects and therapeutic potential.
Caption: Canonical Gq-coupled signaling pathway of the 5-HT2A receptor.
Conclusion
The choice between this compound and 4-iodo-2,5-dimethoxybenzoic acid is a classic example of the trade-off between reactivity and cost in chemical synthesis. The experimental data consistently supports the higher reactivity of the iodo-derivative, particularly in Suzuki-Miyaura and Sonogashira couplings, allowing for milder conditions and often resulting in higher yields. This makes 4-iodo-2,5-dimethoxybenzoic acid the preferred substrate when reaction efficiency and minimizing harsh conditions are paramount, especially in the late stages of a complex synthesis.
Conversely, this compound represents a more economical option. While it may require more forcing conditions, such as higher temperatures or more sophisticated catalyst systems, it is a highly effective building block capable of achieving excellent yields. For large-scale syntheses or in earlier, more cost-sensitive stages of a project, the bromo-derivative often provides the optimal balance of reactivity and practicality. Ultimately, the decision rests on a careful evaluation of the specific synthetic goals, the complexity of the target molecule, and the economic constraints of the project.
References
- 1. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Spectroscopic Comparison of 4-Halobenzoic Acid Derivatives: A Guide for Researchers
Prepared for researchers, scientists, and drug development professionals, this guide offers an objective comparison of the spectroscopic properties of 4-halobenzoic acid derivatives. By presenting key experimental data and detailed methodologies, this document aims to serve as a valuable resource for the characterization and analysis of these compounds.
The 4-halobenzoic acids are a class of organic compounds that are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Their electronic and structural properties are of significant interest in drug design and materials science. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the structural elucidation and characterization of these molecules. This guide provides a comparative analysis of the spectroscopic data for 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodobenzoic acid.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the 4-halobenzoic acid derivatives. These values have been compiled from various sources and may have been recorded under slightly different experimental conditions.
Infrared (IR) Spectroscopy
The IR spectra of carboxylic acids are characterized by a very broad O-H stretching band and a strong C=O stretching band.[1] The position of these bands can be influenced by the halogen substituent.
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-X Stretch (cm⁻¹) |
| 4-Fluorobenzoic Acid | ~2500-3300 (broad) | ~1680-1710 | ~1230 |
| 4-Chlorobenzoic Acid | ~2500-3300 (broad) | ~1680-1700 | ~1090 |
| 4-Bromobenzoic Acid | ~2500-3300 (broad) | ~1680-1700 | ~1070 |
| 4-Iodobenzoic Acid | ~2500-3300 (broad) | ~1680-1700 | ~1060 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra of 4-halobenzoic acids show distinct signals for the aromatic protons and the carboxylic acid proton. The chemical shift of the aromatic protons is influenced by the electronegativity of the halogen substituent. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm).[1]
| Compound | Aromatic Protons (δ, ppm) | Carboxylic Acid Proton (δ, ppm) | Solvent |
| 4-Fluorobenzoic Acid | ~7.1-7.3 (t), ~8.0-8.2 (dd) | ~13.1 | DMSO-d₆ |
| 4-Chlorobenzoic Acid | ~7.5 (d), ~7.9 (d) | ~13.3 | DMSO-d₆ |
| 4-Bromobenzoic Acid | ~7.7 (d), ~7.8 (d) | ~13.2 | DMSO-d₆ |
| 4-Iodobenzoic Acid | ~7.6 (d), ~7.9 (d) | ~13.1 | DMSO-d₆ |
Note: Chemical shifts and coupling patterns can vary slightly depending on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectra provide information about the carbon framework of the molecules. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the halogen substituent. The carbonyl carbon of the carboxylic acid typically appears in the range of 165-175 ppm.[1]
| Compound | C=O (δ, ppm) | C-X (δ, ppm) | Other Aromatic C (δ, ppm) | Solvent |
| 4-Fluorobenzoic Acid | ~166.5 | ~164.8 (d, ¹JCF = 252 Hz) | ~115.8 (d), ~127.3 (d), ~132.5 (d) | DMSO-d₆ |
| 4-Chlorobenzoic Acid | ~167.1 | ~138.1 | ~128.9, ~130.0, ~131.2 | DMSO-d₆ |
| 4-Bromobenzoic Acid | ~167.2 | ~127.1 | ~129.8, ~131.5, ~131.8 | DMSO-d₆ |
| 4-Iodobenzoic Acid | ~167.3 | ~100.8 | ~130.1, ~131.3, ~137.4 | DMSO-d₆ |
Note: The carbon attached to fluorine (C-F) exhibits splitting due to coupling.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 4-halobenzoic acids typically shows a prominent molecular ion peak (M⁺). The fragmentation pattern often involves the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH). The isotopic distribution of chlorine and bromine atoms results in characteristic M+2 peaks.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 4-Fluorobenzoic Acid | 140 | 123, 95 |
| 4-Chlorobenzoic Acid | 156, 158 (approx. 3:1 ratio) | 139/141, 111/113 |
| 4-Bromobenzoic Acid | 200, 202 (approx. 1:1 ratio) | 183/185, 155/157, 76 |
| 4-Iodobenzoic Acid | 248 | 231, 203, 76 |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for the instrument being used.
Infrared (IR) Spectroscopy (Solid Sample)
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount (a few milligrams) of the 4-halobenzoic acid derivative in a volatile organic solvent (e.g., acetone, dichloromethane) in a small vial.
-
Place a single drop of the resulting solution onto the surface of a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin solid film of the sample on the plate.[2]
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Perform a background scan with a clean, empty salt plate.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 4-halobenzoic acid derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay).
-
Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum.
-
-
Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum.
-
Phase and baseline corrections are applied to the spectrum.
-
The chemical shifts are referenced to the internal standard (TMS at 0 ppm).
-
Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer. For solid samples, a direct insertion probe is often used. The sample is placed in a capillary tube at the end of the probe.[3]
-
The probe is inserted into the ion source, where the sample is heated and vaporized under high vacuum.[4]
-
-
Ionization:
-
Mass Analysis:
-
The newly formed ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected by an electron multiplier or other suitable detector.
-
The detector generates a signal that is proportional to the number of ions striking it.
-
The resulting data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 4-halobenzoic acid derivatives.
Caption: Experimental workflow for spectroscopic analysis.
Signaling Pathways and Biological Relevance
While this guide focuses on the spectroscopic characterization of 4-halobenzoic acids, it is important to note their relevance in drug development. For instance, derivatives of chlorobenzoic acid have been investigated for their potential as anticancer agents by targeting signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway.[5][6] The structural information obtained from spectroscopic analysis is crucial for understanding the structure-activity relationships of these compounds and for the rational design of more potent and selective drug candidates.
The diagram below illustrates a simplified representation of a signaling pathway that could be targeted by derivatives of these compounds.
Caption: Targeted signaling pathway concept.
References
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of 4-Bromo-2,5-dimethoxybenzoic Acid by Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of purity for pharmaceutical intermediates is a cornerstone of safe and effective drug development. For compounds like 4-Bromo-2,5-dimethoxybenzoic acid, a key building block in various synthetic pathways, rigorous purity assessment is critical. This guide provides an objective comparison between quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the validation of its purity, supported by illustrative experimental data and detailed protocols.
The Role of Purity in Drug Development
The presence of impurities in an active pharmaceutical ingredient (API) or its intermediates can significantly impact the safety, efficacy, and stability of the final drug product. Regulatory bodies mandate strict control over impurities, necessitating the use of accurate and reliable analytical techniques for their quantification. This compound, with a molecular formula of C₉H₉BrO₄ and a molecular weight of 261.07 g/mol , requires a robust analytical approach to ensure its quality.[1]
Quantitative NMR (qNMR): A Primary Method for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of chemical compounds.[2] The principle of qNMR is based on the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal.[2] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard, the absolute purity of the analyte can be calculated without the need for a specific reference standard of the analyte itself.[3]
Advantages of qNMR:
-
Primary Analytical Method: qNMR is recognized as a primary ratio method of measurement, meaning it does not require a standard of the same substance for calibration.[4]
-
Universal Detection: It provides a nearly universal detection mechanism for all molecules containing the observed nucleus (typically ¹H).[4]
-
Structural Information: Besides quantification, the NMR spectrum provides a wealth of structural information, which can help in the simultaneous identification of impurities.
-
Non-destructive: The sample can be recovered after analysis.[5]
-
Rapid Method Development: Method development for qNMR is often faster compared to chromatographic techniques.[5]
Experimental Protocol: qNMR Purity Determination
Objective: To determine the absolute purity of this compound using an internal standard.
Materials and Instrumentation:
-
Analyte: this compound
-
Internal Standard (IS): Maleic acid (certified reference material, purity ≥ 99.5%)
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Instrumentation: 400 MHz (or higher) NMR spectrometer
-
Equipment: Analytical balance (readability ± 0.01 mg), volumetric flasks, pipettes, NMR tubes.
Experimental Workflow:
Caption: Workflow for qNMR purity determination.
Signal Selection:
-
This compound: The two aromatic protons appear as distinct singlets, which are well-resolved and suitable for integration. Let's assume these appear at approximately δ 7.3 ppm and δ 7.1 ppm. The two methoxy groups will also give sharp singlets, likely around δ 3.8 ppm. Any of these singlets that do not overlap with impurity or solvent signals can be used.
-
Maleic Acid (Internal Standard): The two olefinic protons give a sharp singlet at ~6.3 ppm in DMSO-d₆, which is typically in a clear region of the spectrum.
Calculation of Purity: The purity of the analyte (Purityanalyte) is calculated using the following equation:
Purityanalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
PurityIS = Purity of the internal standard
High-Performance Liquid Chromatography (HPLC): The Industry Standard
HPLC is a cornerstone of pharmaceutical analysis for purity determination. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Purity is typically assessed by area percentage, assuming that all components have a similar response factor at the detection wavelength.
Advantages of HPLC:
-
High Sensitivity: HPLC can detect and quantify impurities at very low levels.[5]
-
High Resolution: It provides excellent separation of complex mixtures.
-
Established Methodology: HPLC methods are well-established and widely accepted by regulatory agencies.
-
High Throughput: Modern HPLC systems with autosamplers are well-suited for high-throughput analysis.[5]
Experimental Protocol: HPLC Purity Determination
Objective: To determine the purity of this compound by HPLC with UV detection.
Instrumentation and Conditions:
-
System: HPLC with a UV detector
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Comparative Data Analysis
The following tables present illustrative data from the purity analysis of a hypothetical batch of this compound using both qNMR and HPLC.
Table 1: Illustrative qNMR Purity Analysis Data
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Mass (m) | 10.25 mg | 5.12 mg |
| Molecular Weight (MW) | 261.07 g/mol | 116.07 g/mol |
| Signal (ppm) | 7.30 (s) | 6.30 (s) |
| Number of Protons (N) | 1 | 2 |
| Integral (I) | 1.00 | 1.15 |
| Purity of IS | - | 99.8% |
| Calculated Purity | 98.5% | - |
Table 2: Illustrative HPLC Purity Analysis Data (Area Percent)
| Peak | Retention Time (min) | Area | Area % | Identification |
| 1 | 3.5 | 15,200 | 0.15 | Unknown Impurity |
| 2 | 12.8 | 9,950,000 | 99.70 | This compound |
| 3 | 15.2 | 15,000 | 0.15 | 2,5-dimethoxybenzoic acid (possible starting material) |
| Total | 9,980,200 | 100.00 | ||
| Purity (Area %) | 99.70% |
Table 3: Head-to-Head Comparison of qNMR and HPLC
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct, primary method based on molar concentration | Comparative separation method |
| Reference Standard | Requires a certified internal standard (can be a different compound) | Typically requires a reference standard of the analyte for accurate quantification |
| Accuracy | High, provides absolute purity | High, but can be affected by different response factors of impurities |
| Precision | Excellent, with low relative standard deviation (RSD) | Very good, with low RSD |
| Sensitivity | Generally lower than HPLC | High, suitable for trace impurity analysis |
| Sample Throughput | Lower than HPLC | High, suitable for automation |
| Non-destructive | Yes | No |
Discussion and Interpretation
In our illustrative example, qNMR analysis determined the purity to be 98.5%, while HPLC analysis by area percent indicated a purity of 99.70%. Such discrepancies are not uncommon and highlight the importance of understanding the principles behind each technique.
The HPLC area percent method assumes that all components have an identical response to the UV detector. However, impurities may have different chromophores and thus different extinction coefficients at the detection wavelength, leading to an over- or underestimation of their concentration.
qNMR, on the other hand, provides a more accurate measure of molar quantity, as the signal intensity is directly proportional to the number of protons. Therefore, the purity value obtained by qNMR is often considered more accurate and is a valuable orthogonal technique to confirm HPLC results.
Logical Framework for Method Selection
The choice between qNMR and HPLC depends on the specific analytical needs.
Caption: Logical framework for analytical method selection.
Conclusion
Both qNMR and HPLC are powerful techniques for the purity validation of this compound. HPLC offers superior sensitivity for detecting trace impurities, making it ideal for routine quality control and impurity profiling. qNMR, as a primary analytical method, provides a highly accurate, absolute measure of purity and is invaluable for the certification of reference standards and for providing orthogonal validation of chromatographic methods. For comprehensive quality assurance in drug development, a dual approach utilizing both HPLC and qNMR is recommended to ensure the highest confidence in the purity of critical intermediates like this compound.
References
- 1. This compound | C9H9BrO4 | CID 21947722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts for the Suzuki Coupling of Halobenzoic Acids
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance. For researchers and professionals in drug development, the efficient coupling of halobenzoic acids is of particular interest due to the prevalence of the benzoic acid moiety in pharmaceuticals. The choice of catalyst is critical and directly influences reaction efficiency, substrate scope, and overall cost. This guide provides a comparative analysis of common catalyst systems for the Suzuki coupling of halobenzoic acids, supported by experimental data and detailed protocols.
The reactivity of halobenzoic acids in Suzuki coupling generally follows the trend of the carbon-halogen bond strength: I > Br > Cl.[1] Consequently, iodo- and bromobenzoic acids are more reactive and often allow for milder reaction conditions compared to their chloro- counterparts.[1] The selection of an appropriate catalyst system, including the metal center, ligands, and base, is paramount to achieving high yields and overcoming the challenges associated with less reactive aryl chlorides.
Catalyst Performance Comparison
The performance of various catalyst systems in the Suzuki coupling of halobenzoic acids is summarized below. The data highlights the effectiveness of palladium-based homogeneous catalysts, the utility of heterogeneous palladium catalysts for easier separation, and the emergence of nickel-based systems as a cost-effective alternative.
| Catalyst System | Halobenzoic Acid | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref. |
| Palladium Catalysts | |||||||||
| Pd(PPh₃)₄ | 4-Bromobenzoic acid | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~85 | 3-5 | [2] |
| Pd(OAc)₂ / SPhos | 4-Chlorobenzoic acid | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 1-2 | [2][3] |
| Pd/C (heterogeneous) | 4-Bromobenzoic acid | Phenylboronic acid | K₂CO₃ | H₂O/Ethanol | 80 | 2 | >90 | 0.5 | [4][5] |
| Nickel Catalysts | |||||||||
| NiCl₂(PCy₃)₂ | Aryl Bromides | Phenylboronic acid | K₃PO₄ | 2-Me-THF | 100 | 18 | High Yields | 5 | [6] |
| NiCl₂(dppp) | 4-Chlorobenzoic acid | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 24 | ~70-80 | 5 | [7] |
Detailed Experimental Protocols
Reproducible experimental procedures are crucial for the successful application of these catalytic systems. Below are representative protocols for Suzuki-Miyaura coupling reactions using common palladium and nickel catalysts.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
This protocol describes a general procedure for the Suzuki coupling of a bromobenzoic acid using tetrakis(triphenylphosphine)palladium(0).[2]
Materials:
-
4-Bromobenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the 4-bromobenzoic acid, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add Pd(PPh₃)₄ to the vessel under a positive flow of the inert gas.
-
Add the 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Protocol 2: Suzuki Coupling using a Heterogeneous Pd/C Catalyst
This protocol outlines a procedure for the Suzuki coupling of a bromobenzoic acid using palladium on carbon in an aqueous medium, which simplifies catalyst removal.[4][5]
Materials:
-
4-Bromobenzoic acid (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
10% Pd/C (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Water/Ethanol (1:1 mixture)
Procedure:
-
In a round-bottom flask, dissolve the 4-bromobenzoic acid, arylboronic acid, and potassium carbonate in the water/ethanol solvent mixture.
-
Add the 10% Pd/C catalyst to the mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously for 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol.
-
The filtrate is concentrated under reduced pressure to remove the ethanol.
-
The remaining aqueous solution is acidified with 1M HCl to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried.
Protocol 3: Suzuki Coupling using a Nickel Catalyst
This protocol provides a general method for the Suzuki coupling of an aryl halide using a nickel catalyst, which can be particularly useful for aryl chlorides.[6]
Materials:
-
Halobenzoic acid (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
NiCl₂(PCy₃)₂ (5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 2-Methyltetrahydrofuran (2-Me-THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the halobenzoic acid, arylboronic acid, potassium phosphate, and NiCl₂(PCy₃)₂ to a dry reaction vessel.
-
Add anhydrous 2-Me-THF to the vessel.
-
Seal the vessel and heat the reaction mixture to 100 °C for 18 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with 1M HCl and extract the product with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash chromatography.
Visualizing the Process and Comparison
To better understand the experimental process and the relationships between different catalyst attributes, the following diagrams are provided.
Conclusion
The selection of a catalyst for the Suzuki coupling of halobenzoic acids is a critical decision that impacts the efficiency and practicality of the synthesis. Homogeneous palladium catalysts, especially those with advanced phosphine ligands like SPhos, offer high reactivity for a broad range of substrates, including challenging aryl chlorides.[2][3] Heterogeneous palladium catalysts such as Pd/C provide a greener alternative with simplified product purification due to the ease of catalyst removal by filtration.[5] Nickel-based catalysts are emerging as a cost-effective and powerful option, particularly for the coupling of more abundant and less reactive aryl chlorides.[7] The choice of catalyst should be guided by factors such as the specific halogen on the benzoic acid, desired yield, reaction conditions, cost, and scalability. Researchers should consider these factors to select the most appropriate catalytic system for their specific synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Pd/C and Other Heterogeneous Catalysts - Wordpress [reagents.acsgcipr.org]
- 6. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Halogenated Benzoic Acids: A Comparative Guide to the Biological Activity of Bromo- vs. Chloro-Substituted Derivatives
For Researchers, Scientists, and Drug Development Professionals
The substitution of a hydrogen atom with a halogen on the benzoic acid scaffold is a common strategy in medicinal chemistry to modulate the therapeutic potential of this versatile molecule. The introduction of bromine or chlorine, in particular, can significantly alter the physicochemical properties of the parent compound, leading to profound effects on its biological activity. This guide provides a comprehensive comparison of the biological activities of bromo- and chloro-substituted benzoic acids, supported by experimental data, to inform the strategic design of novel therapeutic agents.
Executive Summary
Both bromo- and chloro-substituted benzoic acids have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and enzyme inhibitory effects. The nature and position of the halogen substituent on the aromatic ring play a critical role in determining the potency and selectivity of these compounds. Generally, the introduction of a halogen increases the lipophilicity and electron-withdrawing nature of the benzoic acid molecule, which can enhance its ability to cross cell membranes and interact with biological targets. While direct comparative studies across a broad range of isomers are limited, available data suggests that the specific halogen and its position can lead to differential activities, necessitating a case-by-case evaluation in drug discovery programs.
Antimicrobial and Antifungal Activity
Halogenated benzoic acids have been widely investigated for their ability to inhibit the growth of various pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy, with lower values indicating greater potency.
Data Presentation: Antimicrobial and Antifungal Activity
| Compound | Microorganism | Activity Type | MIC (µg/mL) | Reference |
| 2-chlorobenzoic acid derivatives | Staphylococcus aureus | Antibacterial | - | |
| 2-chlorobenzoic acid derivatives | Bacillus subtilis | Antibacterial | - | [1] |
| 2-chlorobenzoic acid derivatives | Escherichia coli | Antibacterial | - | [1] |
| 2-chlorobenzoic acid derivatives | Candida albicans | Antifungal | - | [1] |
| 2-chlorobenzoic acid derivatives | Aspergillus niger | Antifungal | - | [1] |
| 2-Bromo-3-nitrobenzoic acid | Staphylococcus sp. | Antibacterial | Data not available | [2] |
| 4-Amino-3-bromobenzoic acid derivative (Schiff base) | Staphylococcus aureus (MRSA) | Antibacterial | 15.62 µM | [3] |
| Salicylanilide esters with 4-(trifluoromethyl)benzoic acid | Various fungal strains | Antifungal | ≥ 0.49 µmol/L (moulds), ≥ 1.95 µmol/L (yeasts) | [4] |
| Cinnamic and benzoic acid esters | Candida albicans | Antifungal | 128 - 256 |
Note: The table synthesizes data from various sources. A direct comparison is challenging due to the use of different derivatives and experimental conditions. However, it highlights the general antimicrobial and antifungal potential of these classes of compounds.
Studies on Schiff bases derived from 4-aminobenzoic acid have indicated that iodo-substituted compounds generally exhibit comparable or more potent antimicrobial and antifungal activity than their bromo-substituted counterparts.[5] This suggests that the larger size and greater polarizability of the halogen atom may contribute to stronger interactions with microbial targets. Research on salicylanilide esters with 4-(trifluoromethyl)benzoic acid has shown that anilines containing bromine demonstrated higher antifungal activity than those substituted with chlorine or fluorine.[4]
Enzyme Inhibition
A key mechanism through which halogenated benzoic acids exert their biological effects is by inhibiting specific enzymes. A notable target is dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[6] Inhibition of this pathway deprives bacteria of essential precursors for DNA and RNA synthesis, leading to a bacteriostatic effect.[6]
Data Presentation: Enzyme Inhibition
| Compound Class | Enzyme Target | Inhibition Data (IC50) | Reference |
| Halogenated aminobenzoic acid derivatives | Dihydropteroate synthase (DHPS) | Not specified | [5] |
| Benzoic acid derivatives | α-Amylase | IC50 values vary based on substitution pattern | [7][8][9] |
| Diphenylamine-based retinoids (benzoic acid part) | Retinoid X Receptors (RXR) | Agonist/antagonist activity depends on substitution | [10] |
The structural similarity of some halogenated benzoic acids to para-aminobenzoic acid (PABA), the natural substrate of DHPS, allows them to act as competitive inhibitors.[6]
Cytotoxicity
The cytotoxic effects of bromo- and chloro-substituted benzoic acids against cancer cell lines have also been investigated, highlighting their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a common metric to quantify this activity.
Data Presentation: Cytotoxicity
| Compound | Cell Line | IC50 | Reference |
| 2-amino-3-chlorobenzoic acid | MDA-MB-231 (breast cancer) | 26 µM (24h), 5 µM (48h), 7.2 µM (72h) | [11] |
| Iodo-substituted Schiff bases of 4-aminobenzoic acid | HepG2 (hepatocellular carcinoma) | Generally lower IC50 than bromo-derivatives | [5] |
| Bromo-substituted Schiff bases of 4-aminobenzoic acid | HepG2 (hepatocellular carcinoma) | Generally higher IC50 than iodo-derivatives | [5] |
Consistent with antimicrobial data, studies on Schiff bases of 4-aminobenzoic acid have shown that iodo-substituted derivatives demonstrated greater cytotoxicity against the HepG2 cell line compared to their bromo-substituted analogs.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of the biological activity of these compounds.
Experimental Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative assay is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5][12][13]
-
Preparation of Test Compounds: Dissolve the bromo- and chloro-substituted benzoic acids in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions with an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Experimental Protocol 2: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[14][15][16][17][18]
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the bromo- and chloro-substituted benzoic acids and incubate for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration.
Experimental Protocol 3: Dihydropteroate Synthase (DHPS) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the DHPS enzyme.[19][20]
-
Reaction Mixture Preparation: In a suitable buffer (e.g., HEPES), prepare a reaction mixture containing the DHPS enzyme, one of its substrates, para-aminobenzoic acid (pABA), and the other substrate, 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).
-
Inhibitor Addition: Add various concentrations of the test compounds (bromo- and chloro-substituted benzoic acids) to the reaction mixture.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time to allow for the enzymatic reaction to proceed.
-
Detection of Product Formation: The product of the DHPS reaction, dihydropteroate, can be detected using various methods. A common approach is a coupled enzyme assay where dihydropteroate is reduced by dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.[21]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control without the inhibitor. The IC50 value can then be determined.
Mandatory Visualizations
Diagrams illustrating key pathways and experimental workflows provide a clear visual representation of the concepts discussed.
Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by halogenated benzoic acids.
Caption: Experimental workflow for MIC determination via broth microdilution.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Conclusion
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid [mdpi.com]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 7. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. protocols.io [protocols.io]
- 14. clyte.tech [clyte.tech]
- 15. cyrusbio.com.tw [cyrusbio.com.tw]
- 16. atcc.org [atcc.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting and Verifying Reference Standards for 4-Bromo-2,5-dimethoxybenzoic Acid Analysis
For researchers, scientists, and drug development professionals, the integrity of analytical results hinges on the quality of the reference standards used. This guide provides a comprehensive framework for comparing and validating reference standards of 4-Bromo-2,5-dimethoxybenzoic acid, a key chemical intermediate.
The selection of a suitable reference standard is a critical first step in any quantitative or qualitative analysis. This guide outlines the essential data points for comparison, provides detailed experimental protocols for verification, and offers visualizations to aid in understanding the analytical workflow. While direct comparative data between all commercial suppliers is not publicly available, this guide equips you with the necessary tools to make an informed decision and verify the quality of your chosen standard.
Key Quality Attributes for Reference Standard Comparison
When selecting a this compound reference standard, it is crucial to assess the following parameters, which are typically found on the Certificate of Analysis (CoA) provided by the supplier.
Table 1: Comparison of Key Quality Attributes for this compound Reference Standards
| Feature | Supplier A (Example) | Supplier B (Example) | Ideal Characteristics |
| Purity (by HPLC/GC) | ≥97.0%[1] | >98% (for related compounds)[2][3] | High purity (≥98%) with a clear indication of the analytical method used for determination. |
| Identity Confirmation | 1H NMR | Not explicitly stated | Confirmed by at least two independent analytical techniques (e.g., NMR, Mass Spectrometry). |
| Impurities Profile | Not provided | Not provided | Detailed information on known and unknown impurities, including their concentration. |
| Water Content | Not provided | Not provided | Quantified by Karl Fischer titration, especially for solid standards. |
| Residual Solvents | Not provided | Not provided | Analysis by headspace GC, with specified limits for each solvent. |
| Certificate of Analysis | Available upon request | Available upon request | A comprehensive CoA with detailed analytical results and characterization data. |
Note: The data presented for "Supplier A" and "Supplier B" are illustrative examples based on available information for this compound and related compounds. Researchers should always refer to the specific Certificate of Analysis provided by their chosen supplier.
Experimental Protocols for Verification
Upon receiving a reference standard, it is best practice to perform in-house verification of its identity and purity. The following are detailed methodologies for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful technique for determining the purity of a reference standard and identifying any organic impurities.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. The exact conditions may need to be optimized.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 280 nm.[4]
-
Injection Volume: 10 µL.[4]
-
Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities
GC-MS is an excellent method for confirming the identity of the compound through its mass spectrum and for detecting volatile organic impurities.
Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-1 MS or equivalent (30m x 0.25mm x 0.25 µm).[5]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[5]
-
Injector Temperature: 280°C.[5]
-
Oven Program: Initial temperature of 100°C for 1 minute, then ramp to 300°C at 12°C/min, and hold for 9 minutes.[5]
-
Mass Spectrometer Parameters:
-
Sample Preparation: Prepare a dilute solution of the reference standard in a volatile solvent like chloroform (approximately 4 mg/mL).[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is a definitive technique for confirming the chemical structure of the reference standard. A ¹H NMR spectrum for this compound is available from resources like ChemicalBook, which can be used for comparison.[7]
Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5 mg of the reference standard in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).[5]
-
Data Acquisition: Acquire the ¹H NMR spectrum according to standard instrument parameters.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of analyzing and comparing reference standards for this compound.
Hypothetical Signaling Pathway Involvement
While the primary focus of this guide is on the analytical chemistry of this compound, it's relevant to note its context in drug development. This compound is a known metabolite of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive substance.[8][9] The metabolic pathway involves oxidative deamination.[8][9] Understanding the metabolism is crucial in pharmacology and toxicology studies.
By following the structured approach outlined in this guide, researchers can confidently select and verify a high-quality reference standard for this compound, ensuring the accuracy and reliability of their analytical data in research and drug development endeavors.
References
- 1. This compound | CAS#:35458-39-0 | Chemsrc [chemsrc.com]
- 2. 4-Bromo-2,5-dimethoxybenzaldehyde, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. swgdrug.org [swgdrug.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound(35458-39-0) 1H NMR [m.chemicalbook.com]
- 8. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2C-B - Wikipedia [en.wikipedia.org]
Characterization of 4-Bromo-2,5-dimethoxybenzoic Acid Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical determinant of safety and efficacy in drug development. 4-Bromo-2,5-dimethoxybenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity through the comprehensive characterization of potential impurities is paramount. This guide provides a comparative overview of potential impurities arising from common synthetic routes and details the analytical methodologies for their identification and quantification.
Potential Impurities in this compound
Impurities in this compound can originate from starting materials, intermediates, byproducts of side reactions, and degradation products. The specific impurity profile is highly dependent on the synthetic route employed. Two common pathways for the synthesis of this compound are outlined below, highlighting potential process-related impurities.
Synthetic Route 1: Bromination of 2,5-Dimethoxybenzoic Acid
A primary route to this compound involves the direct bromination of 2,5-dimethoxybenzoic acid.
Synthetic Route 2: Oxidation of 4-Bromo-2,5-dimethoxybenzaldehyde
An alternative synthesis involves the oxidation of 4-Bromo-2,5-dimethoxybenzaldehyde.
Comparative Analysis of Potential Impurities
The following table summarizes the potential impurities and provides illustrative data on their typical levels that might be observed from the two primary synthetic routes. It is important to note that these values are examples and actual impurity levels will vary based on reaction conditions and purification methods.
| Impurity Name | Structure | Potential Origin | Typical Levels (Route 1) | Typical Levels (Route 2) |
| 2,5-Dimethoxybenzoic Acid | Unreacted Starting Material | < 0.5% | Not Applicable | |
| 4-Bromo-2,5-dimethoxybenzaldehyde | Unreacted Starting Material | Not Applicable | < 0.3% | |
| 2-Bromo-4,5-dimethoxybenzoic Acid | Isomeric byproduct | < 1.0% | Not Applicable | |
| Dibromo-2,5-dimethoxybenzoic Acid | Structure varies | Over-bromination byproduct | < 0.2% | Not Applicable |
Analytical Techniques for Impurity Characterization
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of impurities in this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the separation and quantification of non-volatile impurities.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Gradient: 30% acetonitrile to 90% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
Illustrative HPLC Performance:
| Parameter | Specification |
| Resolution (between this compound and 2-Bromo-4,5-dimethoxybenzoic acid) | > 2.0 |
| Limit of Detection (LOD) for key impurities | ~0.01% |
| Limit of Quantification (LOQ) for key impurities | ~0.03% |
| Linearity (r²) | > 0.999 for all specified impurities |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | < 2.0% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and semi-volatile impurities. Derivatization may be necessary to improve the volatility of the acidic analyte and its impurities.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C, hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Sample Preparation and Derivatization: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane). Add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70 °C for 30 minutes.
Illustrative GC-MS Performance:
| Parameter | Specification |
| Sensitivity | Capable of identifying impurities at the 0.05% level. |
| Mass Spectral Library Matching | Provides tentative identification of unknown impurities. |
| Resolution | Good separation of derivatized isomers. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of isolated impurities.
Experimental Protocol:
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments as needed for full structural assignment.
-
Sample Preparation: Dissolve a sufficient amount of the isolated impurity (typically 1-5 mg) in the deuterated solvent.
Conclusion
The effective characterization of impurities in this compound requires a multi-faceted analytical approach. Understanding the potential impurities based on the synthetic route is the first step in developing a robust analytical control strategy. A combination of high-resolution chromatographic techniques, such as HPLC and GC-MS, is essential for the separation and quantification of these impurities. Spectroscopic methods, particularly NMR, are indispensable for the definitive structural elucidation of any unknown impurities that may be detected. The implementation of these detailed analytical protocols will ensure the quality, safety, and consistency of this compound used in pharmaceutical development.
A Comparative Guide to the Stability of 4-Halobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The stability of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and shelf-life. Halogenated benzoic acids are common structural motifs in medicinal chemistry, and understanding the influence of different halogen substitutions on the molecule's stability is crucial for rational drug design. This guide provides a comparative assessment of the stability of four key isomers of 4-halobenzoic acid: 4-fluorobenzoic acid, 4-chlorobenzoic acid, 4-bromobenzoic acid, and 4-iodobenzoic acid.
Comparative Stability Data
The stability of the 4-halobenzoic acid isomers can be assessed through two primary lenses: their acidity in solution (pKa), which reflects the stability of the corresponding carboxylate anion, and their thermal properties in the solid state (melting point), which indicates the stability of the crystal lattice.
| Property | 4-Fluorobenzoic Acid | 4-Chlorobenzoic Acid | 4-Bromobenzoic Acid | 4-Iodobenzoic Acid |
| pKa (at 25°C) | 4.14 | 4.03 | 3.97[1] | 4.00[2] |
| Melting Point (°C) | 182-184[2] | 238-241 | 252-254[3] | 270-273[1][4] |
Note on Enthalpy of Fusion and Sublimation: While specific, directly comparable values for the enthalpy of fusion and sublimation for all four isomers are spread across various literature sources, it is well-established that these thermodynamic properties have been determined experimentally. The general trend observed is an increase in the enthalpy of sublimation with increasing atomic weight of the halogen, indicating stronger intermolecular forces in the solid state for the heavier analogues. These parameters are typically determined using techniques such as Differential Scanning Calorimetry (DSC) and the transpiration method.
Physicochemical Stability Analysis
Acidity and Electronic Effects
The acidity of the 4-halobenzoic acids is a direct measure of the stability of their conjugate bases, the 4-halobenzoate ions. A lower pKa value corresponds to a stronger acid and a more stable conjugate base. The observed trend in acidity (Br > Cl > I > F) is a result of the interplay between two opposing electronic effects of the halogen substituent: the inductive effect and the mesomeric (or resonance) effect.
-
Inductive Effect (-I): All halogens are more electronegative than carbon and thus exert an electron-withdrawing inductive effect. This effect stabilizes the negative charge of the carboxylate anion, thereby increasing the acidity of the benzoic acid. The strength of the inductive effect decreases down the group: F > Cl > Br > I.
-
Mesomeric Effect (+M): The halogens also possess lone pairs of electrons that can be delocalized into the benzene ring through resonance. This electron-donating mesomeric effect destabilizes the carboxylate anion by increasing electron density at the carboxyl-substituted carbon, thus decreasing acidity. The effectiveness of this orbital overlap decreases with increasing atomic size, making the +M effect strongest for fluorine (2p-2p overlap with carbon) and weakest for iodine.
The final acidity is determined by the balance of these two effects. For chlorine, bromine, and iodine, the electron-withdrawing inductive effect outweighs the electron-donating mesomeric effect, resulting in increased acidity compared to benzoic acid (pKa ≈ 4.2). In the case of fluorine, the strong +M effect significantly counteracts its powerful -I effect, leading to 4-fluorobenzoic acid being a weaker acid than its chloro, bromo, and iodo counterparts.
Thermal Stability
The melting point of a crystalline solid is a good indicator of the stability of its crystal lattice. A higher melting point suggests stronger intermolecular forces, requiring more energy to break the crystal structure. The data clearly shows that the thermal stability of the 4-halobenzoic acid isomers increases with the atomic number of the halogen: I > Br > Cl > F. This trend can be attributed to the increasing strength of intermolecular van der Waals forces (specifically, London dispersion forces) as the size and polarizability of the halogen atom increase. X-ray crystallography studies of 4-iodobenzoic acid have shown that in the solid state, it forms hydrogen-bonded dimers that stack, with additional stabilizing interactions between the iodine atoms of adjacent dimers.[4]
Experimental Protocols
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of weak acids.
Principle: A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is measured after each addition of the titrant. The pKa is the pH at which the acid is half-neutralized, which corresponds to the midpoint of the buffer region on the titration curve.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the 4-halobenzoic acid (e.g., 1 mM) in a suitable solvent, often a mixture of water and a co-solvent like methanol for sparingly soluble compounds.
-
Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.
-
Prepare buffer solutions of known pH (e.g., pH 4, 7, and 10) for pH meter calibration.
-
-
Calibration: Calibrate the pH meter using the standard buffer solutions.
-
Titration:
-
Place a known volume of the acid solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Add the NaOH titrant in small, precise increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
Determine the equivalence point, which is the point of steepest slope on the curve (inflection point).
-
The pKa is the pH value at the half-equivalence point.
-
Determination of Thermal Properties by Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.
Principle: The sample and an inert reference are heated at a constant rate. When the sample undergoes a thermal transition, such as melting, it will absorb or release heat, resulting in a temperature difference between the sample and the reference. The DSC instrument measures the heat flow required to maintain both at the same temperature.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the 4-halobenzoic acid sample (typically 5-15 mg) into a DSC pan (e.g., hermetically sealed aluminum pan).
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidation.
-
-
Thermal Program:
-
Subject the sample to a heat/cool/heat cycle to erase its thermal history.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point.
-
-
Data Analysis:
-
The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.
-
The melting point (Tm) is determined as the onset temperature of the melting peak.
-
The enthalpy of fusion (ΔHfus) is calculated from the area under the melting peak.
-
Visualization of Electronic Effects on Acidity
The following diagram illustrates the logical relationship between the electronic properties of the halogen substituent at the para position and the resulting acidity of the benzoic acid.
Caption: Interplay of inductive and mesomeric effects on the acidity of 4-halobenzoic acids.
References
Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity of 4-Bromo-2,5-dimethoxybenzoic Acid Derivatives in Biological Assays
For researchers, scientists, and drug development professionals, understanding the target engagement and off-target effects of novel compounds is paramount. This guide provides a comprehensive comparison of the cross-reactivity profiles of derivatives of 4-Bromo-2,5-dimethoxybenzoic acid, a scaffold found in several psychoactive compounds. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document aims to facilitate informed decision-making in drug discovery and development.
Derivatives of this compound, particularly the phenethylamine and N-benzylphenethylamine classes of compounds, have garnered significant interest for their potent interactions with various biological targets. This guide delves into their cross-reactivity, offering a comparative analysis of their binding affinities and functional activities across a range of receptors, with a primary focus on the serotonergic system.
Comparative Analysis of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of key this compound derivatives at various G-protein coupled receptors (GPCRs). Lower Ki values indicate higher binding affinity.
| Compound | 5-HT2A | 5-HT2C | 5-HT1A | Adrenergic α1 | Dopamine D2 | Reference |
| 4-Bromo-2,5-dimethoxy-amphetamine (DOB) | 2.2 nM | 2.8 nM | >10,000 nM | - | - | [1] |
| 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B) | 1.6 nM (EC50) | 4.1 nM (EC50) | >10,000 nM | - | - | [2] |
| 25B-NBOMe (Cimbi-36) | 1.01 nM | 1.7 nM | >10,000 nM | 370 nM (α1A) | 900 nM | [3][4] |
| 25I-NBOMe | 0.044 nM | 4.6 nM | 1800 nM | 370 nM (α1A) | 900 nM | [3][5] |
Note: EC50 values represent the concentration of a drug that gives half-maximal response. While not a direct measure of binding affinity (Ki), they are indicative of a compound's potency.
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is significantly influenced by their structural modifications. The following diagram illustrates key SAR findings for N-benzylphenethylamine derivatives.
Caption: Structure-Activity Relationship of N-Benzylphenethylamines at the 5-HT2A Receptor.
Experimental Protocols
Radioligand Binding Assay for GPCRs (Competition Assay)
This protocol outlines a general procedure for determining the binding affinity of test compounds to a specific G-protein coupled receptor using a competition radioligand binding assay.
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the target receptor (e.g., [3H]-ketanserin for 5-HT2A)
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Non-specific binding inhibitor (a high concentration of a known ligand for the target receptor)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice. Homogenize the membranes in assay buffer to ensure a uniform suspension. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well microplate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding inhibitor, and cell membrane preparation.
-
Test Compound: Assay buffer, radioligand, serially diluted test compound, and cell membrane preparation.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental Workflow for a Radioligand Binding Assay.
Signaling Pathways
The primary mechanism of action for many psychoactive this compound derivatives involves the activation of the serotonin 2A (5-HT2A) receptor, a Gq-coupled GPCR. The following diagram illustrates the canonical signaling pathway initiated by 5-HT2A receptor activation.
Caption: Canonical 5-HT2A Receptor Gq Signaling Pathway.
Conclusion
This guide provides a foundational understanding of the cross-reactivity of this compound derivatives. The presented data highlights their high affinity for serotonin 5-HT2A and 5-HT2C receptors, with varying degrees of selectivity against other monoaminergic targets. The structure-activity relationships indicate that substitutions on the N-benzyl group play a crucial role in modulating receptor affinity and selectivity. The provided experimental protocol for radioligand binding assays offers a practical framework for researchers to conduct their own comparative studies. A thorough understanding of these interactions is essential for the rational design of novel therapeutic agents with improved selectivity and reduced off-target effects. Further research is warranted to explore the functional consequences of these interactions and to fully elucidate the therapeutic potential and safety profiles of this class of compounds.
References
- 1. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Bromo-2,5-dimethoxybenzoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 4-Bromo-2,5-dimethoxybenzoic acid are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, including recommendations for unused product, contaminated materials, and empty containers.
Immediate Safety and Hazard Information
Key Hazard Information:
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
This data is based on the GHS classifications for this compound and SDS information for structurally similar compounds.
In the event of exposure, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, rinse mouth with water and seek immediate medical advice. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this chemical.
Step-by-Step Disposal Procedures
The recommended disposal method for this compound and materials contaminated with it is through a licensed hazardous waste disposal company.
Unused or Waste this compound:
-
Do not dispose of this chemical down the drain or in regular trash.
-
Carefully collect the solid waste in a clearly labeled, sealed container. The label should include "Hazardous Waste" and the full chemical name: "this compound".
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Arrange for pickup by a licensed chemical waste disposal service. The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.
Contaminated Labware and Materials:
-
Items such as gloves, filter paper, and paper towels that are contaminated with this compound should be considered hazardous waste.
-
Place these materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Manage this container in the same way as the unused chemical waste, awaiting pickup by a licensed disposal company.
Empty Containers:
-
Even after the product has been used, the container may still hold residual amounts of the chemical and should be handled as hazardous.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate from the first rinse must be collected and disposed of as hazardous chemical waste.
-
Subsequent rinses should also be collected and treated as hazardous waste.
-
After thorough cleaning and drying, the container can be disposed of according to your institution's guidelines for decontaminated labware. Puncture the container to prevent reuse.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety and disposal guidelines and a qualified safety professional for any questions or concerns.
Essential Safety and Operational Guide for Handling 4-Bromo-2,5-dimethoxybenzoic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for managing 4-Bromo-2,5-dimethoxybenzoic acid in a laboratory setting.
Chemical Properties and Hazards
This compound is a solid chemical compound.[1] Key hazards associated with this substance include:
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
-
Harmful if Swallowed: Harmful if ingested.[2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 or NIOSH standards.[4] A face shield should be worn where splashing or significant dust generation is likely.[5][6] | To prevent eye contact which can cause serious irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[7][8] A fully buttoned lab coat.[5] For larger quantities, consider protective clothing and boots.[7] | To prevent skin contact which can cause irritation.[1][2] |
| Respiratory Protection | For handling solids that may generate dust, a NIOSH-approved respirator is recommended.[5] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[5][7] | To prevent inhalation of dust which may cause respiratory irritation.[1][2][3] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation:
-
Handling the Solid Compound:
-
All manipulations of the solid compound should occur within a chemical fume hood to control dust.[5][7]
-
Avoid actions that could generate dust, such as pouring from a height.[5] Use a spatula for transferring the solid.[5]
-
When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[5]
-
-
Post-Handling Procedures:
Disposal Plan:
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[5]
-
Chemical Waste: Dispose of the compound as a hazardous waste. One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Regulatory Compliance: All waste disposal must be in accordance with federal, state, and local environmental regulations.[7] Do not empty into drains.[7]
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][3][10]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][3]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][10]
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | C9H9BrO4 | CID 21947722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. benchchem.com [benchchem.com]
- 8. leelinework.com [leelinework.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
